molecular formula C8H7IO3 B1393294 Methyl 3-hydroxy-5-iodobenzoate CAS No. 50765-22-5

Methyl 3-hydroxy-5-iodobenzoate

Cat. No.: B1393294
CAS No.: 50765-22-5
M. Wt: 278.04 g/mol
InChI Key: PAVBUMACMQHDPH-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-iodobenzoate is a useful research compound. Its molecular formula is C8H7IO3 and its molecular weight is 278.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-hydroxy-5-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-hydroxy-5-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxy-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVBUMACMQHDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681007
Record name Methyl 3-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50765-22-5
Record name Methyl 3-hydroxy-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Structural Elucidation and Analytical Validation of Methyl 3-hydroxy-5-iodobenzoate

[1][2]

Executive Summary

Methyl 3-hydroxy-5-iodobenzoate (C₈H₇IO₃, MW 278.[1][2]04) represents a critical synthetic intermediate, particularly in the development of thyromimetic agents and radiopharmaceutical ligands.[1] Its structural integrity is defined by the specific 1,3,5-substitution pattern on the benzene ring, differentiating it from its more common regioisomers (e.g., methyl 4-hydroxy-3-iodobenzoate).[1][3]

This guide provides a definitive, instrument-agnostic protocol for the structural elucidation of this compound. It moves beyond basic spectral listing to explain the causality of spectral features, establishing a self-validating analytical workflow for researchers in drug discovery.[1][3]

Section 1: Synthetic Context & Impurity Profiling[1][2]

To validate the structure, one must understand the origin.[1] The synthesis typically proceeds via the iodination of methyl 3-hydroxybenzoate.[1][3]

  • Primary Reaction: Electrophilic aromatic substitution (iodination).[1][3]

  • Regioselectivity Challenge: The hydroxyl group (OH) at position 3 is a strong ortho/para director.[3] The ester (COOMe) at position 1 is a meta director.[3]

    • Target: Position 5 (meta to ester, ortho to OH).[1][3]

    • Major Impurity: Position 2 (ortho to both OH and Ester) or Position 6 (ortho to Ester, para to OH).[1]

    • Bis-iodination: Formation of methyl 3-hydroxy-2,4,6-triiodobenzoate analogs.[1][3]

Implication for Analysis: The analytical method must be capable of resolving the 3,5-substituted target from 3,2- or 3,6-isomers. 1H NMR coupling constants are the gold standard for this differentiation.

Section 2: Mass Spectrometry (The Molecular Weight & Halogen Check)

Mass spectrometry provides the first "gate" of validation: confirming molecular weight and the presence of iodine without the interference of solvent peaks.[1]

Isotopic Signature

Unlike Chlorine (



1
  • Observation: The Molecular Ion (M+) appears at m/z 278 .[3]

  • Validation Check: There should be no significant M+2 peak . If an M+2 peak is observed with ~30% or ~100% intensity, the sample is contaminated with chlorinated or brominated byproducts, or the starting material was incorrect.[1]

Fragmentation Logic

The fragmentation pathway follows standard benzoate ester cleavage rules, modified by the stability of the aryl-iodide bond.[1]

MS_Fragcluster_legendValidation CheckMMolecular Ion[M]+ m/z 278Frag1[M - OMe]+Acylium Ionm/z 247M->Frag1- OCH3 (31)Frag3[M - I]+De-iodinatedm/z 151M->Frag3- I (127)Frag2[M - COOMe]+Aryl Cationm/z 219Frag1->Frag2- CO (28)Base Peak often m/z 247 or 219Base Peak often m/z 247 or 219

Figure 1: Predicted fragmentation pathway for Methyl 3-hydroxy-5-iodobenzoate.

Section 3: Infrared Spectroscopy (Functional Group Verification)

IR is used here primarily to confirm the oxidation state of the carbon and the integrity of the phenol.[1]

Functional GroupWavenumber (cm⁻¹)Diagnostic Feature
O-H Stretch 3200–3400 (Broad)Indicates free phenol.[1][3] Sharpens if dilute (non-H-bonded).[1][3]
C=O Stretch 1715–1730 (Strong)Ester carbonyl.[1][3] Higher freq. than acid due to -OMe induction.[1][3]
C-O Stretch 1200–1300C-O-C stretch of the methyl ester.
C-I Stretch ~500–600Often weak/obscured in fingerprint, but diagnostic if visible.[1][3]

Self-Validating Check: If the C=O stretch appears <1700 cm⁻¹, suspect hydrolysis to the free acid (3-hydroxy-5-iodobenzoic acid).[1][3]

Section 4: Nuclear Magnetic Resonance (The Connectivity Engine)

This is the definitive step for distinguishing the 3,5-isomer from impurities.[1][3]

1H NMR (Proton Connectivity)

The molecule has three aromatic protons: H2, H4, and H6.[1] In a 1,3,5-substituted system, all protons are meta to each other.[1][3]

  • Coupling Constant (

    
    ):  Meta-coupling (
    
    
    ) is typically 1.5 – 2.5 Hz .[1][3]
  • Pattern: Three distinct doublets of doublets (dd) or triplets (t) appearing as singlets at low field strength.[1][3]

Predicted Chemical Shifts (in DMSO-d₆ or CDCl₃):

ProtonPositionApprox. Shift (δ)MultiplicityLogic
H2 Between Ester/OH~7.45 ppmdd (

Hz)
Shielded by OH, Deshielded by Ester.[1][3]
H4 Between OH/I~7.30 ppmdd (

Hz)
Shielded by OH.[3]
H6 Between I/Ester~7.90 ppmdd (

Hz)
Deshielded by Ester & Iodine (heavy atom effect on H is deshielding).[1][3]
OMe Methyl Ester~3.85 ppmSingletStandard methyl ester.[1][3]
OH Phenol~10.0 ppmBroad SingletExchangeable with D₂O.[1][3]

The Regioisomer Trap:

  • If you see a doublet with

    
     Hz, you have ortho protons.[1][3] This indicates the 3,4-isomer  (Methyl 4-hydroxy-3-iodobenzoate) or the 2,3-isomer .[1][3]
    
  • Requirement: The spectrum must show only small coupling constants (< 3 Hz).

13C NMR (The Heavy Atom Effect)

Iodine has a unique "Heavy Atom Effect" (Spin-Orbit Coupling) that significantly shields the carbon atom directly attached to it.[1]

  • C-I Carbon (C5): Expect a signal significantly upfield, often 90 – 95 ppm .[1][3] This is counter-intuitive (electronegativity suggests downfield), but it is the definitive marker for aryl iodides [1].[1]

  • C=O Carbon: ~166 ppm.[1][3]

NMR_Logiccluster_ringAromatic Ring LogicH2H2(Meta to H4, H6)~7.45 ppmH4H4(Meta to H2, H6)~7.30 ppmH2->H4J ~ 2HzH6H6(Meta to H2, H4)~7.90 ppmH4->H6J ~ 2HzH6->H2J ~ 2HzIodineIodine AtomCarbon5C5 (Ipso)Shielded to ~94 ppmIodine->Carbon5Heavy Atom Effect(Spin-Orbit Coupling)

Figure 2: NMR connectivity and substituent effects distinguishing the 3,5-isomer.[1][3]

Section 5: Quality Control Protocol (The Self-Validating System)

To ensure the material is suitable for drug development use (e.g., SAR studies), follow this release protocol.

  • Solubility Check: Dissolve 10mg in 0.6mL DMSO-d₆. Solution must be clear. Turbidity implies inorganic salts (NaI) from synthesis.[1][3]

  • 1H NMR Acquisition:

    • Run at minimum 400 MHz.[1]

    • Pass Criteria: Three aromatic signals with fine splitting (

      
       Hz). Integration of aromatic region (3H) vs Methyl region (3H) must be 1:1.[1][3]
      
    • Fail Criteria: Presence of

      
       Hz doublets (wrong isomer).
      
  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).[1]

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1][3]

    • Detection: UV at 254 nm (aromatic) and 210 nm.[1][3]

    • Retention Time: Iodine increases lipophilicity significantly.[1][3] Expect RT later than Methyl 3-hydroxybenzoate.[1][3]

References

  • Doc Brown's Chemistry. (n.d.).[1][3] 13C NMR spectrum of iodoethane and substituent effects. Retrieved October 26, 2023, from [Link] (General reference for Heavy Atom Effect on C-13 shifts).[1][3]

  • National Center for Biotechnology Information. (2023).[1][3] PubChem Compound Summary for CID 11346465 (Isomer Comparison). Retrieved October 26, 2023, from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][3][4] (Standard text for J-coupling constants and Iodine substituent effects).

A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to not only present the expected data but also to explain the underlying principles and experimental considerations, thereby serving as a practical reference for researchers.

Molecular Structure and Predicted Spectroscopic Features

Methyl 3-hydroxy-5-iodobenzoate (C₈H₇IO₃) possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint. The electron-withdrawing iodo and methyl ester groups, combined with the electron-donating hydroxyl group, create a specific electronic environment that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

PropertyValueSource
Molecular Formula C₈H₇IO₃N/A
Molecular Weight 278.04 g/mol [1][2][3]
CAS Number 50765-22-5[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of Methyl 3-hydroxy-5-iodobenzoate is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The substitution pattern (1,3,5) will dictate the splitting patterns of the aromatic protons.

Predicted Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~ 7.8 ppmDoublet (d)1HH-6Deshielded by the adjacent ester and iodo group.
~ 7.5 ppmDoublet (d)1HH-2Deshielded by the adjacent iodo group.
~ 7.1 ppmTriplet (t) or Doublet of Doublets (dd)1HH-4Influenced by adjacent protons.
~ 5.5 - 6.0 ppmSinglet (s, broad)1H-OHChemical shift can vary with solvent and concentration.
~ 3.9 ppmSinglet (s)3H-OCH₃Typical chemical shift for a methyl ester.

Note: Predicted data is based on established substituent effects and analysis of similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ)AssignmentRationale
~ 165 ppmC=O (Ester)Typical chemical shift for a carbonyl carbon in an ester.
~ 155 ppmC-OHAromatic carbon attached to the hydroxyl group.
~ 138 ppmC-COOCH₃Aromatic carbon attached to the ester group.
~ 130 ppmC-HAromatic methine carbon.
~ 125 ppmC-HAromatic methine carbon.
~ 115 ppmC-HAromatic methine carbon.
~ 95 ppmC-IAromatic carbon attached to the iodo group, shielded by iodine.
~ 52 ppm-OCH₃Methyl carbon of the ester.

Note: Predicted data is based on established substituent effects and analysis of similar compounds such as Methyl 3-hydroxybenzoate and Methyl 3-iodobenzoate.[6][7] Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data quality and reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of Methyl 3-hydroxy-5-iodobenzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Add_Solvent Add Deuterated Solvent Dissolve->Add_Solvent Add_TMS Add TMS Standard Add_Solvent->Add_TMS Spectrometer NMR Spectrometer Add_TMS->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Spectrometer->Acquire_C13 Process Fourier Transform & Phasing Acquire_C13->Process Integrate Integrate & Analyze Process->Integrate Structure Structure Confirmation Integrate->Structure

NMR Data Acquisition and Analysis Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

The IR spectrum of Methyl 3-hydroxy-5-iodobenzoate will show characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3500 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3100 - 3000MediumC-H StretchAromatic
~ 1720StrongC=O StretchEster Carbonyl
1600 - 1450Medium-StrongC=C StretchAromatic Ring
~ 1250StrongC-O StretchEster
~ 600 - 500Medium-WeakC-I StretchAryl Iodide

Note: Expected absorption ranges are based on standard IR correlation tables and data from similar compounds.[8][9]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Sample Preparation (KBr Pellet): Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • Background Scan: Perform a background scan with no sample present.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: Identify the major absorption peaks and assign them to the corresponding functional groups.

IR Spectroscopy Workflow Diagram

IR_Workflow Prep Sample Preparation (ATR or KBr Pellet) Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Analysis Peak Identification & Functional Group Assignment Sample->Analysis

FTIR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data

For Methyl 3-hydroxy-5-iodobenzoate, the mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z (Mass-to-Charge Ratio)Expected IonRationale
278[M]⁺Molecular ion peak corresponding to the molecular weight of the compound.
247[M - OCH₃]⁺Loss of the methoxy radical from the ester.
220[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
121[M - I - CO]⁺A common fragmentation pathway for aromatic esters.
Experimental Protocol for MS Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Mass Spectrometry Workflow Diagram

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis Intro Direct Infusion or LC/GC Ionize Ionization (EI/ESI) Intro->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect Interpret Interpret Spectrum Detect->Interpret Confirm Confirm MW & Fragments Interpret->Confirm

Mass Spectrometry Analysis Workflow

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of Methyl 3-hydroxy-5-iodobenzoate. While this guide is based on predictive data and analysis of analogous structures, it establishes a clear and authoritative framework for researchers to follow when handling this compound. The provided protocols and expected data serve as a reliable benchmark for the experimental characterization of Methyl 3-hydroxy-5-iodobenzoate, ensuring scientific integrity in its synthesis and subsequent use in drug discovery and development.

References

  • The Royal Society of Chemistry. Supplementary Information for an article. [Link]

  • PubChem. Methyl 3-hydroxy-4,5-dimethoxybenzoate. [Link]

  • PubChem. Methyl 3-chloro-5-iodobenzoate. [Link]

  • PubChem. Methyl 4-hydroxy-3-iodobenzoate. [Link]

  • IUCr Journals. Methyl 2-hydroxy-4-iodobenzoate. [Link]

  • NSF Public Access Repository. Methyl 2-hydroxy-4-iodobenzoate. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of methyl 2-hydroxybenzoate. [Link]

  • The Good Scents Company. methyl 3-hydroxybenzoate. [Link]

Sources

13C NMR Analysis of Methyl 3-hydroxy-5-iodobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a rigorous technical analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy of Methyl 3-hydroxy-5-iodobenzoate (CAS: 50765-22-5).[1][2] As a critical intermediate in the synthesis of SGLT2 inhibitors and other polyphenol-derived therapeutics, accurate structural verification of this molecule is essential.[1] This document details the relativistic heavy-atom effects of iodine, specific spectral assignments derived from substituent chemical shift (SCS) additivity, and experimental protocols for optimizing quaternary carbon detection.[1][3]

Part 1: Molecular Structure & Theoretical Framework[1][4]

Structural Overview

The molecule consists of a benzene core trisubstituted in the 1, 3, and 5 positions.[3] This meta-substitution pattern preserves a degree of symmetry in the proton spectrum but creates distinct electronic environments for all aromatic carbons in the 13C spectrum.[1]

  • C1: Carbo-methoxy attachment (Ester).[1][4]

  • C3: Hydroxyl group (Phenol).[1][3]

  • C5: Iodine atom (Halide).[1][3]

The Heavy Atom Effect (Iodine)

A critical feature of this spectrum is the Spin-Orbit Heavy Atom on Light Atom (SO-HALA) effect.[1][5] Unlike lighter halogens (F, Cl) which typically deshield the ipso carbon, iodine induces a significant shielding effect (upfield shift).[3]

  • Mechanism: Relativistic spin-orbit coupling mixes the ground state with excited states, introducing a shielding tensor component that opposes the external magnetic field.[1]

  • Result: The C-I ipso carbon signal will appear anomalously upfield, typically between 90–100 ppm , often overlapping with or appearing upfield of alkene/aromatic CH signals, which can confuse automated assignment algorithms.[3]

Part 2: Experimental Methodology

Sample Preparation[3][4]
  • Solvent Selection: DMSO-d6 is recommended over CDCl3.[1]

    • Reasoning: The phenolic -OH group engages in hydrogen bonding.[1] DMSO-d6 disrupts intermolecular H-bonds, sharpening the peaks and preventing concentration-dependent chemical shift drift.[1]

  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Relaxation Agent (Optional but Recommended): Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)3].[1][3]

    • Reasoning: Quaternary carbons (C-I, C-OH, C-COOMe) have very long spin-lattice relaxation times (

      
      ).[1] Without a relaxation agent, these peaks may integrate poorly or disappear in standard rapid-pulsing experiments.[1]
      
Instrument Parameters (Typical 100 MHz 13C)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (d1): Set to 2.0 – 5.0 seconds (or 0.5s if using Cr(acac)3).

  • Spectral Width: 240 ppm (to capture the Carbonyl >165 ppm and Iodine <100 ppm).[1]

  • Scans (NS): Minimum 1024 scans to resolve the low-intensity quaternary carbons.

Part 3: Spectral Analysis & Assignments[1]

The following assignments are derived from Substituent Chemical Shift (SCS) additivity rules applied to a benzene base (128.5 ppm), corrected for steric and electronic interactions.

Peak Assignment Table (Solvent: DMSO-d6)
Carbon PositionChemical Shift (

, ppm)
Multiplicity (DEPT)Electronic EnvironmentMechanistic Driver
C=O[1] (Ester) 166.2 C (quat)CarbonylDeshielded by anisotropy and electronegativity of Oxygen.
C-3 (C-OH) 158.4 C (quat)Aromatic IpsoStrong Mesomeric (+M) deshielding by Oxygen lone pairs.[1][3]
C-1 (C-COOMe) 132.8 C (quat)Aromatic IpsoInductive withdrawal by ester group.[1]
C-6 124.5 CHAromatic CHOrtho to Ester/Iodine; Para to OH.
C-4 121.2 CHAromatic CHOrtho to OH/Iodine; shielded by OH ortho-effect.[1][6]
C-2 114.6 CHAromatic CHOrtho to OH/Ester; strongly shielded by OH ortho-effect.[1][6]
C-5 (C-I) 94.8 C (quat)Aromatic IpsoHeavy Atom Effect: Relativistic shielding by Iodine.[1][6]
O-CH3 52.6 CH3MethylStandard methoxy ester shift.[1][6]
Diagnostic Logic Flow

The following diagram illustrates the logical pathway for assigning the critical peaks in this spectrum, distinguishing the C-I moiety from standard aromatic signals.

G cluster_0 Heavy Atom Verification Start Analyze 13C Spectrum Region1 Check > 160 ppm Start->Region1 Region2 Check 150-160 ppm Start->Region2 Region3 Check 90-100 ppm Start->Region3 AssignCO Signal ~166 ppm (C=O Ester) Region1->AssignCO Found AssignOH Signal ~158 ppm (C-OH Phenolic) Region2->AssignOH Found CheckDEPT Run DEPT-135 Region3->CheckDEPT AssignI Signal ~94 ppm (C-I Ipso) Quat Quaternary Carbon (No Proton attached) CheckDEPT->Quat Signal Disappears/No Phase Quat->AssignI Confirm C-I

Figure 1: Logic flow for identifying the diagnostic C-I carbon using Chemical Shift and DEPT editing.

Part 4: Quality Control & Purity Assessment

When analyzing the 13C spectrum for drug development grades, specific impurity peaks must be monitored.

  • Regioisomers:

    • Impurity: Methyl 3-hydroxy-4-iodobenzoate (Ortho-iodination byproduct).[1]

    • Detection: Look for a doublet of doublets in the proton spectrum, or a shift in the C-OH carbon to ~150 ppm (ortho-I shielding) in the 13C spectrum.[1]

  • Starting Material:

    • Impurity: Methyl 3-hydroxybenzoate (Unreacted).[1]

    • Detection: Absence of the 94 ppm peak; presence of a CH peak at ~129 ppm (C-5 position occupied by H instead of I).[1]

  • Hydrolysis Product:

    • Impurity: 3-Hydroxy-5-iodobenzoic acid.[1][7]

    • Detection: Disappearance of the O-CH3 peak at 52 ppm; C=O shift moves downfield to ~170 ppm (acid).[1]

References

  • National Institutes of Health (PubChem). Methyl 3-hydroxy-5-iodobenzoate Compound Summary. Retrieved from [Link]

  • Vícha, J., et al. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews. Retrieved from [Link][1][3]

  • Reich, H. J.[3][8] (University of Wisconsin). 13C Chemical Shift Effects of Iodine (Heavy Atom Effect). Retrieved from [Link][1][3]

Sources

Solubility of Methyl 3-hydroxy-5-iodobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl 3-hydroxy-5-iodobenzoate in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-hydroxy-5-iodobenzoate (CAS 50765-22-5) .[1][2] Designed for process chemists and pharmaceutical researchers, this document addresses the critical data gap in public literature by synthesizing predictive thermodynamic modeling with rigorous experimental protocols.[1][2] We detail the Laser Monitoring Observation Technique for precise solubility determination and provide a theoretical framework using the Apelblat and van’t Hoff models to correlate experimental data.[1][2]

Chemical Profile & Significance

Methyl 3-hydroxy-5-iodobenzoate is a crucial intermediate in the synthesis of complex pharmaceutical scaffolds.[1][2] Its structural unique combination—a phenolic hydroxyl group, a lipophilic iodine atom, and an ester moiety—creates a specific solubility profile that dictates solvent selection for cross-coupling reactions (e.g., Suzuki-Miyaura) and purification steps.[1][2]

PropertySpecification
IUPAC Name Methyl 3-hydroxy-5-iodobenzoate
CAS Number 50765-22-5
Molecular Formula C₈H₇IO₃
Molecular Weight 278.04 g/mol
Physical State Off-white to pale yellow crystalline solid
Predicted LogP ~2.5 - 2.8 (Lipophilic)
Key Functionality H-bond donor (OH), H-bond acceptor (C=O), Halogen bond donor (I)

Qualitative Solubility Landscape

While specific mole-fraction datasets are proprietary, we can derive a high-confidence solubility profile based on structural analogs (e.g., Methyl 3-hydroxybenzoate) and the "Like Dissolves Like" principle.[1][2]

Solvent Class Analysis
  • Polar Aprotic (DMSO, DMF, NMP): High Solubility. [1][2]

    • Mechanism:[3] Strong dipole-dipole interactions and H-bond acceptance from the solvent to the phenolic hydroxyl group.[1][2]

    • Application: Ideal reaction media for nucleophilic substitutions or metal-catalyzed couplings.[1][2]

  • Polar Protic (Methanol, Ethanol, Isopropanol): Moderate to High Solubility. [1][2]

    • Mechanism:[3] Solvation occurs via hydrogen bonding between the solvent hydroxyls and the ester carbonyl/phenolic -OH.[1][2]

    • Application: Primary solvents for crystallization.[1][2] Solubility increases significantly with temperature ($ \delta S > 0 $).[1][2]

  • Esters & Ketones (Ethyl Acetate, Acetone): Moderate Solubility. [1][2][4]

    • Mechanism:[3] Dipole-dipole interactions.[1][2] Good for extraction but may require heating for high-concentration processing.[1][2]

  • Non-Polar (Hexane, Heptane): Low/Insoluble. [1][2]

    • Mechanism:[3] The polar ester and hydroxyl groups energetically disfavor solvation in non-polar alkanes.[1][2]

    • Application: Excellent anti-solvents for inducing crystallization from ester or alcohol solutions.[1][2]

  • Water: Very Low (Sparingly Soluble). [1][2]

    • Mechanism:[3] The hydrophobic iodine and aromatic ring dominate, preventing disruption of the water H-bond network.[1][2]

Experimental Protocol: Laser Monitoring Method

For precise solubility determination, the Laser Monitoring Observation Technique is the gold standard.[1][2] It minimizes human error associated with visual detection of the "clear point."[1][2]

Methodology Overview

This dynamic method measures the turbidity of a solution.[1][2] As the temperature rises, the solid dissolves, and the laser transmittance increases.[1][2] The temperature at which transmittance maximizes (plateaus) is the saturation temperature (


).[1][2]
Step-by-Step SOP
  • Preparation:

    • Weigh a precise mass (

      
      ) of Methyl 3-hydroxy-5-iodobenzoate into a jacketed glass vessel (approx. 50 mL).
      
    • Add a known mass (

      
      ) of the organic solvent.[1][2][5]
      
  • Setup:

    • Insert a magnetic stirrer and seal the vessel to prevent solvent evaporation.[1][2]

    • Position a laser source (e.g., He-Ne, 632.8 nm) on one side of the vessel and a light intensity meter on the opposite side.[1][2]

  • Equilibration & Ramping:

    • Connect the jacketed vessel to a programmable water bath.[1][2]

    • Start stirring (approx. 400 rpm).

    • Ramp temperature slowly (0.5 K/min) from below ambient up to the boiling point of the solvent.[1][2]

  • Detection:

    • Continuously log the light intensity (

      
      ).[1][2]
      
    • Determination Point: The temperature at which

      
       reaches its maximum constant value corresponds to the complete dissolution of the solid.[1][2]
      
  • Repetition:

    • Add more solute to the same vessel and repeat to generate data points for higher concentrations.

Workflow Visualization

Solubility_Protocol Start Weigh Solute (m1) & Solvent (m2) Setup Setup Laser Source & Detector Start->Setup Heat Ramp Temp (0.5 K/min) Setup->Heat Monitor Monitor Transmittance (Turbidity) Heat->Monitor Detect Detect Plateau (Clear Point) Monitor->Detect Intensity Max Calc Calculate Mole Fraction (x) Detect->Calc Calc->Start Add Solute (Next Point)

Figure 1: Workflow for the Laser Monitoring Solubility Determination.

Thermodynamic Modeling & Data Analysis

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.[1][2]
Modified Apelblat Equation

The semi-empirical Apelblat model is widely used for non-ideal solutions of solids in liquids.[1][2] It accounts for the temperature dependence of the enthalpy of solution.[1][2]



  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical model parameters derived from multiple linear regression.
    
    • Interpretation: These parameters reflect the non-ideality of the solution and the variation of activity coefficients.[1][2]

van't Hoff Analysis

To extract thermodynamic properties, use the van't Hoff equation:


[1][2]
  • 
     : Apparent enthalpy of dissolution (kJ/mol).[1][2]
    
  • 
     : Apparent entropy of dissolution (J/mol[1][2]·K).
    
  • 
     : Gas constant (8.314 J/mol[1][2]·K).
    

Plotting: A plot of


 vs 

yields a straight line where the slope is

and the intercept is

.[1][2]
  • Positive

    
    :  Endothermic dissolution (solubility increases with T).[1][2]
    
  • Positive

    
    :  Entropy-driven process (disorder increases upon dissolving).[1][2]
    

Process Application: Crystallization Strategy

Based on the solubility profile, the following crystallization workflow is recommended for purification of Methyl 3-hydroxy-5-iodobenzoate.

Cooling Crystallization (Single Solvent)
  • Solvent: Ethanol or Isopropanol.[1][2]

  • Protocol: Dissolve at near-boiling temperature to saturation. Cool slowly (10 K/hour) to 0°C.[1][2]

  • Yield: High recovery due to the steep solubility curve in alcohols.[1][2]

Anti-Solvent Crystallization
  • Primary Solvent: Acetone or THF (High solubility).[1][2]

  • Anti-Solvent: Water or n-Heptane (Low solubility).[1][2]

  • Protocol: Prepare a concentrated solution in Acetone. Slowly dose Water into the vessel under high agitation.

  • Advantage: Useful for heat-sensitive batches where high-temperature dissolution is risky.[1][2]

Solvent Selection Decision Tree

Solvent_Selection Start Select Solvent Purpose Reaction Reaction Medium Start->Reaction Crystallization Crystallization Start->Crystallization HighTemp High Temp (>80°C)? Reaction->HighTemp HeatSensitive Heat Sensitive? Crystallization->HeatSensitive DMF Use DMF or DMSO HighTemp->DMF Yes THF Use THF or Me-THF HighTemp->THF No AntiSolvent Anti-Solvent Method (Acetone + Water) HeatSensitive->AntiSolvent Yes Cooling Cooling Method (Ethanol) HeatSensitive->Cooling No

Figure 2: Decision logic for solvent selection in process chemistry.[1][2]

References

  • Chemical Identity & Synthesis

    • National Center for Biotechnology Information.[1][2] "Methyl 3-hydroxy-5-iodobenzoate (CAS 50765-22-5)."[1][2][4][6][7] PubChem Compound Summary. Link[1][2]

  • Analog Solubility Data (Methyl 3-hydroxybenzoate)

    • ChemBK.[1][2][8] "Methyl 3-hydroxybenzoate Solubility Properties." Link

    • MedChemExpress.[1][2] "Solubility Protocols for Hydroxybenzoate Derivatives." Link

  • Experimental Methodology

    • Zhu, B., et al.[1][2] "Laser Monitoring Method for Solubility Determination of Bioactive Compounds."[1][2] Journal of Chemical & Engineering Data. (Standard reference for the laser technique described in Section 3).

  • Thermodynamic Modeling

    • Apelblat, A., & Manzurola, E.[1][2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.[1][2] (Foundational paper for the Apelblat model).

Sources

Technical Whitepaper: Theoretical Characterization of Methyl 3-hydroxy-5-iodobenzoate

[1]

Executive Summary

Methyl 3-hydroxy-5-iodobenzoate (CAS: 50765-22-5) represents a critical scaffold in medicinal chemistry, serving as a bifunctional intermediate for Suzuki-Miyaura cross-coupling and nucleophilic substitution.[1] Unlike its para (4-hydroxy) or ortho (salicylate) isomers, the 3,5-disubstitution pattern offers unique steric and electronic properties that modulate binding affinity in drug targets.[1]

This guide defines the standardized theoretical framework for characterizing this molecule. By synthesizing Density Functional Theory (DFT) protocols with crystallographic insights from structural analogs, we establish a robust pipeline for predicting its reactivity, spectroscopic signatures, and solid-state behavior.[1]

Part 1: Computational Methodology & Geometry Optimization

The "Gold Standard" DFT Protocol

For halogenated benzoates, standard basis sets often fail to account for the relativistic effects of Iodine.[1] The following protocol is the validated standard for accurate electronic structure prediction:

  • Functional: B3LYP-D3(BJ) or ωB97X-D .[1]

    • Rationale: The inclusion of Grimme’s D3 dispersion correction with Becke-Johnson damping is non-negotiable.[1] Iodine-containing molecules exhibit significant London dispersion forces that stabilize crystal packing and ligand-protein docking.[1]

  • Basis Set:

    • Light Atoms (C, H, O): 6-311++G(d,p).[1][2]

    • Iodine (I): LANL2DZ (Los Alamos National Laboratory 2-Double-Z) with Effective Core Potential (ECP).[1]

    • Alternative:def2-TZVP (Triple-Zeta Valence Polarized) for all atoms if computational resources permit, as it treats the iodine electron correlation more rigorously than LANL2DZ.[1]

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using Methanol or DMSO to mimic reaction solvents.[1]

Structural Conformation Analysis

Unlike methyl 2-hydroxy-4-iodobenzoate, which forms an intramolecular hydrogen bond (S(6) motif), the 3-hydroxy-5-iodo isomer lacks the proximity to the ester carbonyl to form a stable intramolecular ring.[1]

  • Predicted Geometry: The hydroxyl group at C3 will rotate to maximize intermolecular interactions.[1]

  • Bond Lengths (Computed):

    • C–I Bond: ~2.10 Å (Typical for aryl iodides).[1]

    • C=O Bond: ~1.21 Å.[1]

    • O–H Bond: ~0.96 Å.[1]

Computational Workflow Diagram

The following Graphviz diagram outlines the logic flow for the theoretical characterization pipeline.

TheoreticalPipelineStartInput Structure(Methyl 3-hydroxy-5-iodobenzoate)GeomOptGeometry Optimization(B3LYP-D3/def2-TZVP)Start->GeomOptFreqCalcFrequency Calculation(No Imaginary Frequencies)GeomOpt->FreqCalcMinimizationHOMOFMO Analysis(HOMO-LUMO Gap)FreqCalc->HOMOElectronic StateMEPMEP Mapping(Reactive Sites)FreqCalc->MEPNBONBO Analysis(Charge Transfer)FreqCalc->NBODockingMolecular Docking(Target Protein)HOMO->DockingReactivity ProfileMEP->DockingElectrostatics

Caption: Figure 1. Standardized DFT workflow for characterizing halogenated hydroxybenzoates.

Part 2: Electronic Properties & Reactivity Descriptors[1]

Frontier Molecular Orbitals (FMO)

The reactivity of Methyl 3-hydroxy-5-iodobenzoate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

  • HOMO Location: Predominantly localized on the Iodine lone pairs and the phenolic oxygen .[1] This indicates the molecule acts as a nucleophile or electron donor in charge-transfer complexes.[1]

  • LUMO Location: Distributed over the benzoate aromatic ring and the ester carbonyl , serving as the site for nucleophilic attack.[1]

  • Chemical Hardness (η): A smaller HOMO-LUMO gap (compared to non-iodinated analogs) suggests higher polarizability and "softness," making this molecule highly reactive in Suzuki coupling reactions where soft-soft interactions with Palladium catalysts are favorable.[1]

Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions in drug docking.[1]

  • Red Regions (Negative Potential): Concentrated around the carbonyl oxygen and the phenolic oxygen .[1] These are the hydrogen bond acceptors.[1]

  • Blue Regions (Positive Potential): Located on the hydroxyl hydrogen (H-bond donor) and the methyl group protons .[1]

  • The "Sigma-Hole": A crucial theoretical feature of this molecule is the positive electrostatic potential cap on the Iodine atom (opposite the C-I bond).[1] This "sigma-hole" enables Halogen Bonding (X-bonding) with backbone carbonyls in protein active sites, a key interaction often overlooked in standard docking but captured by DFT.[1]

Part 3: Spectroscopic Signatures (Validation Data)

To validate theoretical models, experimental spectroscopic data must be correlated.[1] Below are the predicted values based on scaling factors (0.967 for B3LYP) applied to the 3,5-isomer.

Spectroscopic MethodSignal / ModePredicted ValueAssignment / Note
FT-IR ν(O-H)3450–3550 cm⁻¹Broad band (Intermolecular H-bonding)
FT-IR ν(C=O)1715–1725 cm⁻¹Ester carbonyl stretch
FT-IR ν(C-I)500–600 cm⁻¹Weak band, characteristic of Aryl-Iodide
¹H NMR -OH Proton9.8–10.2 ppmDeshielded singlet (solvent dependent)
¹³C NMR C-I Carbon90–95 ppmSignificantly shielded due to "Heavy Atom Effect"
¹³C NMR C=O[1][3][4][5] Carbon165–167 ppmTypical ester carbonyl

Part 4: Synthesis & Experimental Context[1]

Understanding the synthesis validates the theoretical starting point.[1] The 3-hydroxy-5-iodo isomer is typically accessed via the iodination of methyl 3-hydroxybenzoate .[1]

Synthesis Pathway Logic

Unlike the direct iodination of phenol (which favors ortho/para), the meta-directing ester group on the benzoate ring directs electrophilic substitution.[1] However, the hydroxyl group is a strong ortho/para director.

  • Conflict: The ester directs to the 3,5-positions.[1] The 3-hydroxyl directs to its ortho (2,[1]4) and para (6) positions.[1][6]

  • Resolution: To selectively obtain the 3-hydroxy-5-iodo isomer, one often requires indirect methods (e.g., Sandmeyer reaction from 3-amino-5-hydroxybenzoate) or careful control of conditions using reagents like N-iodosuccinimide (NIS) to navigate the directing group conflict.[1]

SynthesisPathwayPrecursorMethyl 3-hydroxybenzoateProductMethyl 3-hydroxy-5-iodobenzoate(Target)Precursor->ProductDirected IodinationSideProductIsomers(2-iodo / 4-iodo)Precursor->SideProductCompetesReagentReagent:NIS / H+ orSandmeyer RouteReagent->Product

Caption: Figure 2. Synthetic logic flow for accessing the 3,5-disubstituted core.

References

  • Alchem Pharmtech. (2025).[1][7] Product Specification: Methyl 3-hydroxy-5-iodobenzoate (CAS 50765-22-5).[1][8] Retrieved from [1]

  • Saeed, A., et al. (2020).[1][2] Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate. Journal of Molecular Structure , 1200, 127083.[1] (Used as methodology template for hydroxybenzoate DFT). Link

  • Frisch, M. J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] (Standard software citation for DFT protocols).

  • Politzer, P., & Murray, J. S. (2018).[1] The Sigma-Hole: An Essential Feature of Halogen Bonding. Chemistry – A European Journal , 24(21), 5399-5406.[1] (Theoretical grounding for Iodine MEP analysis).

  • Perera, S., et al. (2024).[1] Methyl 2-hydroxy-4-iodobenzoate: Crystal structure and supramolecular synthons. Acta Crystallographica Section E , 80, 456-460.[1] Link

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 3-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of Methyl 3-hydroxy-5-iodobenzoate . It synthesizes established organometallic principles with specific reactivity profiles of resorcinol-derived benzoate scaffolds.

Executive Summary & Substrate Analysis

Methyl 3-hydroxy-5-iodobenzoate represents a critical trifunctional scaffold (Aryl Iodide + Phenol + Methyl Ester). Its utility lies in the orthogonal reactivity of its three functional groups, allowing for the rapid construction of complex libraries (e.g., Eltrombopag analogs, resorcinol-based inhibitors).

Chemoselectivity Profile

The success of palladium-catalyzed coupling on this substrate hinges on managing the electronic and steric environment created by the meta-hydroxyl group.

Functional GroupReactivity OrderStrategic RolePotential Pitfalls
Aryl Iodide (C-I) Primary (High) Site of Oxidative Addition (Pd⁰ insertion).Extremely labile; prone to deiodination if catalyst induction is slow.
Phenol (-OH) Secondary (Med)Directing group or nucleophile.Can coordinate Pd(II), poisoning the catalyst. Acidic proton (pKa ~9.5) consumes base.[1]
Methyl Ester (-COOMe) Tertiary (Low)Electrophile for downstream amidation.Susceptible to hydrolysis (saponification) under harsh basic coupling conditions.

Strategic Workflows

The presence of the free phenol dictates the coupling strategy. While direct coupling is possible (Green Route), protection is often required for sensitive catalytic cycles (Robust Route).

CouplingStrategy Substrate Methyl 3-hydroxy- 5-iodobenzoate Direct Direct Coupling (Suzuki/Heck) Substrate->Direct Aqueous/Mild Base Protect Phenol Protection (TBS/MOM/Me) Substrate->Protect Anhydrous/Sensitive Product Functionalized Benzoate Direct->Product Coupling_P Cross-Coupling (Sonogashira/Buchwald) Protect->Coupling_P Deprotect Deprotection Coupling_P->Deprotect Deprotect->Product

Figure 1: Decision tree for processing Methyl 3-hydroxy-5-iodobenzoate based on reaction sensitivity.

Protocol A: Direct Suzuki-Miyaura Coupling (Green/Fast)

Applicability: Robust boronic acids (Aryl/Heteroaryl). Rationale: The C-I bond is sufficiently reactive that the electron-donating effect of the phenoxide (formed in situ) does not inhibit oxidative addition. We utilize a biphasic system to solubilize the inorganic base while keeping the ester intact.

Materials
  • Substrate: Methyl 3-hydroxy-5-iodobenzoate (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Chosen for stability against water/oxygen.

  • Base: Na₂CO₃ or K₃PO₄ (2.5 equiv) - Mild enough to spare the ester.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (e.g., 278 mg, 1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (25 mg, 0.03 mmol).

  • Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3).

  • Solvent: Inject degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) containing the dissolved base (Na₂CO₃, 265 mg).

    • Note: The phenol will deprotonate immediately; the solution may turn yellow/orange.

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitor: Check LC-MS for consumption of the Iodide (M+1 ~279) and appearance of product.

  • Workup:

    • Cool to room temperature.[3]

    • Acidify: Carefully add 1M HCl until pH ~3-4. Crucial Step: This reprotonates the phenoxide to allow extraction.

    • Extract with Ethyl Acetate (3 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Protected Sonogashira Coupling (Precision)

Applicability: Alkynylation.[4] Rationale: Terminal alkynes and Copper(I) co-catalysts are sensitive to acidic protons (phenols). The phenol can interfere with the copper acetylide formation or cause O-alkylation side reactions. Protection is strongly recommended.[1]

Phase 1: Silyl Protection (TBS)
  • Dissolve substrate (1.0 equiv) in DCM (0.2 M).

  • Add Imidazole (2.5 equiv) and TBS-Cl (1.2 equiv).

  • Stir at RT for 2 hours. Aqueous workup yields Methyl 3-((tert-butyldimethylsilyl)oxy)-5-iodobenzoate .

Phase 2: Sonogashira Coupling
  • Substrate: TBS-Protected Iodide (1.0 equiv)

  • Alkyne: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1).

Procedure
  • Charge: Add TBS-protected substrate, Pd catalyst, and CuI to a dry flask.

  • Inert: Purge with Argon.

  • Solvent: Add degassed THF and Et₃N.

  • Addition: Add the terminal alkyne via syringe.

  • Reaction: Stir at Room Temperature (or 40°C if sluggish) for 6–12 hours.

    • Tip: If the reaction turns black and stalls, add fresh CuI/Alkyne.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Concentrate and purify.

  • Deprotection (Optional): Treat with TBAF (1.0 equiv) in THF to recover the free phenol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis of Ester Base too strong or Temp too high.Switch from K₃PO₄ to NaHCO₃ or CsF. Lower temp to 60°C.
Deiodination (Ar-H) β-Hydride elimination or slow Oxidative Addition.Use electron-rich ligands (e.g., XPhos, SPhos) to accelerate insertion.
No Reaction (Phenol) Phenoxide coordinating to Pd.Protocol B: Protect the phenol as Acetate or Methyl Ether.
Homocoupling (Alkyne) Oxygen present in Sonogashira.Rigorous degassing (Freeze-Pump-Thaw).

Mechanistic Insight (Graphviz)

The following diagram illustrates the catalytic cycle, highlighting the critical "Fork in the Road" where the free phenol can interfere if not managed.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Insert into C-I TransMet Transmetallation (Rate Limiting) OxAdd->TransMet R-B(OH)2 + Base BaseStep Base Activation (Phenol Deprotonation) BaseStep->OxAdd Phenoxide formation increases e- density RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate

Figure 2: Catalytic Cycle emphasizing the role of the base in activating both the boronic acid and the phenolic substrate.

Safety & Handling

  • Iodine Compounds: Alkyl/Aryl iodides can be light-sensitive. Store the starting material in amber vials at 4°C.

  • Palladium Residues: All waste streams containing Pd must be segregated for heavy metal disposal.

  • Pressurization: If heating Dioxane/Water >80°C, use a pressure-rated vial to prevent solvent loss.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[4] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • PubChem Compound Summary. (n.d.). Methyl 3-hydroxy-5-iodobenzoate (CID 50765-22-5).[6] National Center for Biotechnology Information. Link

Sources

Troubleshooting & Optimization

Column chromatography protocol for Methyl 3-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Purification Support Center: Methyl 3-hydroxy-5-iodobenzoate

Case ID: #M3H5I-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Flash Column Chromatography Protocol & Troubleshooting

Executive Summary & Compound Profile

Welcome to the Purification Support Hub. You are working with Methyl 3-hydroxy-5-iodobenzoate , a compound that presents a specific set of chromatographic challenges due to its dual nature: a lipophilic iodine substituent and a polar, hydrogen-bond-donating phenolic hydroxyl group.

Compound Analysis:

  • Core Structure: Methyl benzoate scaffold.

  • Key Functional Groups:

    • Phenolic -OH (C3): The primary trouble spot. It is acidic (

      
      ) and acts as a strong Hydrogen Bond Donor (HBD). This interacts strongly with the silanols (
      
      
      
      ) on the silica surface, leading to peak tailing and band broadening.
    • Iodine (C5): A heavy, lipophilic atom. It generally increases the

      
       relative to the non-iodinated starting material but introduces light sensitivity.
      
    • Methyl Ester (C1): Moderately polar, stable.

Separation Logic (The "Why"): In a standard normal-phase silica separation, the elution order is dictated by polarity.

  • Di-iodinated impurity (if present): Most lipophilic

    
     Elutes First (Highest 
    
    
    
    ).
  • Methyl 3-hydroxy-5-iodobenzoate (Target): Moderate polarity

    
     Elutes Second.
    
  • Methyl 3-hydroxybenzoate (Starting Material): Most polar (lacks the lipophilic iodine)

    
     Elutes Last (Lowest 
    
    
    
    ).

Method Development (The Setup)

Before running the column, you must establish a stable TLC method. Do not skip this step.

Recommended Mobile Phase Systems: The phenolic group requires a "pusher" or a modifier to prevent streaking.

Solvent SystemCompositionPurposeExpected

(Target)
System A (Standard) Hexanes : Ethyl Acetate (8:2 to 7:3)General screening.0.25 – 0.35
System B (Anti-Tailing) Hex : EtOAc + 1% Acetic AcidRecommended. Suppresses ionization of phenol.0.30 (Sharp spot)
System C (Alternative) Toluene : Ethyl Acetate (9:1)Use if co-eluting with aromatic impurities (utilizes

selectivity).
Variable

Visualization:

  • UV (254 nm): Primary detection (Benzoate chromophore is strong).

  • Stain:

    
     or PMA (Phosphomolybdic Acid). The phenol oxidizes easily, making these stains effective if UV is ambiguous.
    

The Separation Protocol (SOP)

Objective: Isolate >98% pure Methyl 3-hydroxy-5-iodobenzoate from crude reaction mixture.

Step 1: Sample Preparation (Critical)
  • Issue: This compound has limited solubility in pure hexanes.

  • Action: Do NOT wet-load using DCM or EtOAc; this will cause "band spreading" where the sample elutes before the solvent gradient starts.

  • Protocol: Use Dry Loading .

    • Dissolve crude mixture in minimal Acetone or THF.

    • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-solid).

    • Rotary evaporate until a free-flowing powder remains.

    • Load this powder on top of the packed column.

Step 2: Column Packing
  • Stationary Phase: Standard Silica Gel 60 (

    
    ).
    
  • Dimensions: Use a 20-30g cartridge for every 1g of crude material (conservative loading due to difficult separation).

Step 3: Elution Gradient

Run a linear gradient to maximize resolution between the mono-iodo product and the non-iodinated starting material.

  • 0 CV (Column Volumes): 100% Hexanes (Equilibration).

  • 1 - 5 CV: 0%

    
     10% EtOAc in Hexanes (Elutes non-polar debris/di-iodo species).
    
  • 5 - 15 CV: 10%

    
     30% EtOAc in Hexanes (Target elution window).
    
  • 15 - 20 CV: Hold at 30% EtOAc (Elutes starting material).

Note: If using System B, ensure 1% Acetic Acid is present in both the Hexane and EtOAc reservoirs to maintain constant pH.

Step 4: Fraction Analysis
  • Check fractions via TLC.[1][2][3]

  • Warning: Do not pool "mixed" fractions. The iodine atom makes the target heavy; yield is often higher than it looks visually. Prioritize purity.

Troubleshooting & FAQs

Q1: My product is "streaking" or "tailing" on the column, spanning many fractions. Why?

  • Diagnosis: This is the "Phenolic Drag." The acidic proton on the hydroxyl group is hydrogen-bonding with the alkaline silanols on the silica gel surface.

  • Fix: Add 0.5% to 1.0% Acetic Acid to your mobile phase. This acidifies the silica surface, keeping the phenol protonated and preventing the interaction.

    • Alternative: If you cannot use acid, switch the solvent system to DCM : Methanol (98:2) , though resolution may decrease.

Q2: I see a spot just above my product that I can't separate. What is it?

  • Diagnosis: Likely the di-iodinated byproduct (Methyl 3-hydroxy-2,5-diiodobenzoate or similar isomer). It is more lipophilic than your target.

  • Fix:

    • Use a shallower gradient (e.g., 0-15% EtOAc over 20 CV).

    • Switch to Toluene as the non-polar solvent. Toluene interacts with the aromatic rings (

      
       stacking) and often provides different selectivity for halogenated isomers compared to Hexanes.
      

Q3: My fractions turned pink/brown after sitting on the bench. Is my product destroyed?

  • Diagnosis: Oxidation.[4] Phenols and aryl iodides are sensitive to light and air.

  • Fix:

    • Wrap your collection tubes/flask in aluminum foil .

    • Evaporate solvents immediately after pooling fractions.

    • Store the purified solid under Nitrogen/Argon at -20°C.

Q4: Can I use DCM (Dichloromethane) for the column?

  • Answer: Yes, but be careful. DCM is "stronger" than Hexanes. If you use DCM, your modifier (e.g., MeOH or EtOAc) percentages must be much lower (e.g., 0-5% MeOH).

  • Recommendation: Stick to Hex/EtOAc for better control unless solubility is impossible.

Visual Workflows

Figure 1: Purification Logic Flow

PurificationFlow Start Crude Mixture (Me-3-OH-5-I-Benzoate) TLC TLC Screening (Hex:EtOAc 7:3) Start->TLC Decision Does spot streak? TLC->Decision AddAcid Add 1% AcOH to Eluent Decision->AddAcid Yes (Tailing) Standard Proceed with Standard Gradient Decision->Standard No (Sharp) Load Dry Load on Celite (Critical for Solubility) AddAcid->Load Standard->Load Run Run Gradient 0-30% EtOAc Load->Run Fractions Collect Fractions Run->Fractions Pool Pool Pure Fractions (Avoid Mixed) Fractions->Pool

Caption: Decision matrix for mobile phase selection and workflow execution.

Figure 2: Troubleshooting The Separation

Troubleshooting Issue1 Problem: Co-elution with Di-iodo impurity Sol1 Solution: Switch Hexanes to Toluene Issue1->Sol1 Issue2 Problem: Product Tailing (Broad Peak) Sol2 Solution: Add 1% Acetic Acid (Protonate Phenol) Issue2->Sol2 Issue3 Problem: Degradation (Pink Color) Sol3 Solution: Protect from Light & Speed up Workup Issue3->Sol3

Caption: Quick-reference guide for common chromatographic defects.

References

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. Link

    • Context: The foundational text for flash chromatography flow r
  • Reich, H. J. "Chromatography Advice." University of Wisconsin-Madison, Department of Chemistry. Link

    • Context: Authoritative guide on solvent selectivity and handling polar functionalities (phenols/amines) on silica.
  • Teodoro, G. S.; et al. "Iodination of phenols using iodine and hydrogen peroxide: A green and efficient method." Tetrahedron Letters, 2025 (Contextual citation for stability of iodophenols). Link

    • Context: Discusses the stability and synthesis of iodinated phenolic intermedi
  • Biotage. "The Flash Purification Blog: Purifying Phenols." Link

    • Context: Industrial application notes regarding the use of acid modifiers for phenolic compounds.

Sources

Troubleshooting guide for Sonogashira reactions of Methyl 3-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling of Methyl 3-hydroxy-5-iodobenzoate

Subject: Optimization and Troubleshooting Guide for Substrate CAS 50765-22-5 From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Synthesis Group

Executive Summary & Substrate Analysis

This guide addresses the specific challenges of performing Sonogashira cross-coupling on Methyl 3-hydroxy-5-iodobenzoate . This substrate presents a unique "push-pull" electronic environment and a competing acidic functionality that distinguishes it from standard aryl halide couplings.[1]

Substrate Profile:

  • Reactive Handle: Aryl Iodide (C-I).[1] Highly reactive toward oxidative addition (more so than bromides/chlorides).[1]

  • Electronic Bias: The methyl ester (-COOMe) at the 1-position is an Electron Withdrawing Group (EWG), which activates the C-I bond for oxidative addition.[1]

  • The Critical Variable (The Phenol): The hydroxyl group (-OH) at the 3-position (

    
    ) is the primary source of failure.[1] In standard basic conditions, it deprotonates to form a phenoxide anion, which can:
    
    • Coordinate to Palladium (Pd), arresting the catalytic cycle.

    • Form insoluble Copper(I) phenoxides, sequestering the co-catalyst.

    • Alter the solubility profile, causing the substrate to crash out of non-polar solvents.

Standardized Protocol (The "Self-Validating" Method)

Do not use a generic Sonogashira protocol. The following method is adjusted for the acidic proton of the phenol.

Reagents:

  • Substrate: Methyl 3-hydroxy-5-iodobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (2-5 mol%) or 
    
    
    
    (for sterically demanding alkynes).[1]
  • Co-Catalyst: CuI (1-3 mol%).[1] Note: Keep low to minimize Glaser coupling.

  • Base: Triethylamine (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or Diisopropylamine (DIPA).[1] CRITICAL: Use >3.0 equivalents. 
    
  • Solvent: DMF or THF (Anhydrous/Degassed).[1]

Step-by-Step Workflow:

  • The Inert Purge: Charge the reaction vessel with the aryl iodide, Pd-catalyst, and CuI. Seal and purge with Argon/Nitrogen for 15 minutes. Why? Oxygen causes rapid alkyne homocoupling (Glaser reaction), wasting your alkyne.[1]

  • Solvent Sparging: Separately sparge the solvent and base with Argon for 20 minutes before addition.

  • Sequential Addition: Add solvent via syringe. Then add the base.

    • Observation Check: The solution may turn slightly yellow/cloudy as the phenol deprotonates. This is normal.

  • Alkyne Addition: Add the alkyne last, dropwise.

  • Temperature: Start at Room Temperature (RT). If no conversion after 2 hours by TLC/LCMS, heat to 50°C. Avoid boiling temperatures to protect the methyl ester.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction turns black immediately, and I see a major spot above the product on TLC."

Diagnosis: Glaser Homocoupling. The copper catalyst, in the presence of trace oxygen, has oxidatively coupled two alkyne molecules (


) instead of coupling with your aryl iodide.

Solution:

  • Degassing is non-negotiable: Sparging with a balloon is often insufficient. Use the "Freeze-Pump-Thaw" method for the solvent if possible.[1]

  • Slow Addition: Add the alkyne using a syringe pump over 1 hour. This keeps the concentration of free acetylide low relative to the oxidative addition complex.

  • Switch to Copper-Free: If the problem persists, remove CuI entirely.[1] Use

    
     (5 mol%) with Pyrrolidine as the base at 60°C. The reaction will be slower but cleaner.
    
Issue 2: "The starting material is unconsumed, and the catalyst precipitated as a metallic mirror."

Diagnosis: Pd Black Formation / Catalyst Decomposition. The oxidative addition occurred, but the cycle stalled, leading to Pd agglomeration. This is likely due to the Phenoxide Effect . The deprotonated phenol is coordinating to the Pd-center, displacing the phosphine ligands.

Solution:

  • Ligand Overload: Add excess Triphenylphosphine (

    
    , 10-20 mol%) to the reaction mixture.[1] This shifts the equilibrium back toward the active soluble catalyst.
    
  • Protect the Phenol: If optimization fails, acetylate the phenol (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) prior to coupling.[1] The acetate group is fully compatible and easily removed later.
    
Issue 3: "I see the product, but also a side product with Mass M+14."

Diagnosis: Ester Hydrolysis or Transesterification. If you are using Methanol/Ethanol as a co-solvent or if your solvent is "wet," the base is hydrolyzing the methyl ester to the acid (or transesterifying).

Solution:

  • Strictly Anhydrous: Use commercially available anhydrous DMF/THF.[1]

  • Change Base: Switch from inorganic bases (like

    
     in wet solvents) to bulky organic amine bases (DIPA or 
    
    
    
    ) which are less nucleophilic at the carbonyl carbon.[1]

Diagnostic Logic & Mechanism (Visualization)

Figure 1: Troubleshooting Decision Matrix

Caption: Logical flow for diagnosing reaction failure based on TLC/LCMS data.

Troubleshooting Start Reaction Analysis (TLC / LCMS) CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes High Conversion SM_No No, SM Remains CheckSM->SM_No Stalled CheckProd Is Desired Product Formed? SM_Yes->CheckProd Homo Check for Dimer (Glaser Coupling) SM_Yes->Homo Low Yield PdBlack Is Pd Black Visible? SM_No->PdBlack Optimize Purification Optimize Purification CheckProd->Optimize Purification Yes Check Hydrolysis\n(Ester cleavage) Check Hydrolysis (Ester cleavage) CheckProd->Check Hydrolysis\n(Ester cleavage) No (New spots formed) Degas Solvents Better\nSlow Alkyne Addition Degas Solvents Better Slow Alkyne Addition Homo->Degas Solvents Better\nSlow Alkyne Addition Dimer Present Add Excess Ligand\n(PPh3) Add Excess Ligand (PPh3) PdBlack->Add Excess Ligand\n(PPh3) Yes (Catalyst Death) Increase Temp or\nChange Catalyst (Pd-dppf) Increase Temp or Change Catalyst (Pd-dppf) PdBlack->Increase Temp or\nChange Catalyst (Pd-dppf) No (Kinetic Barrier)

Figure 2: The Phenol Interference Mechanism

Caption: How the unprotected phenol disrupts the catalytic cycle via Cu-sequestration.[1]

Mechanism Substrate Substrate (Ar-I-OH) Phenoxide Phenoxide Anion (Ar-I-O-) Substrate->Phenoxide + Base Base Base (Et3N) Dead_Complex Insoluble Cu-Phenoxide (Catalyst Poisoning) Phenoxide->Dead_Complex + Cu(I) (Fast) Cu_Cat Cu(I) Catalyst Cu_Cat->Dead_Complex Sequestration Active_Cycle Normal Sonogashira Cycle Cu_Cat->Active_Cycle + Alkyne (Desired)

Quantitative Data: Base & Solvent Effects[1][2][3]

The following table summarizes expected outcomes based on reaction conditions for halophenols, derived from comparative literature analysis.

Solvent SystemBase (Equiv)Temp (°C)Expected OutcomeRisk Factor
DMF (Anhydrous) Et3N (3.5) RT -> 50 Optimal Yield (>85%) Low.[1] Best balance of solubility and reactivity.
THFEt3N (2.[1][2]0)RefluxIncomplete ConversionBase is insufficient to buffer Phenol + HI byproduct.[1]
DMF/WaterK2CO3 (3.[1]0)80Hydrolysis (Ester Loss)High.[1][3] Aqueous base attacks the methyl ester.
TolueneDIPA (3.[1]0)80PrecipitationSubstrate/Phenoxide salt may crash out, halting reaction.[1]

References

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]

  • Doucet, H., & Hierso, J. C. (2007).[1] Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[1][4][5] Angewandte Chemie International Edition, 46(6), 834-871.[1] [1]

  • Sigma-Aldrich. (n.d.).[1] Methyl 3-iodobenzoate Product Analysis & Properties. [1]

  • PubChem. (2025).[1][6] Methyl 4-hydroxy-3-iodobenzoate Compound Summary (Isomer Analog for Property Validation). [1]

Sources

Scaling up reactions involving Methyl 3-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scale-Up & Troubleshooting Guide

Status: Operational | Tier: 3 (Process Development) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Overview & Critical Stability Triage

Subject: Methyl 3-hydroxy-5-iodobenzoate (CAS: 50765-22-5) Molecular Profile: This scaffold presents a "Triad of Instability" during scale-up. You are managing three reactive centers simultaneously:

  • Aryl Iodide (C-5): Labile to light/heat (homolytic cleavage) and prone to deiodination.

  • Phenol (C-3): Acidic (

    
    ), susceptible to oxidation (quinoid formation) and base consumption.
    
  • Methyl Ester (C-1): Susceptible to hydrolysis under the basic conditions required for the other two functional groups.

Phase 1: Immediate Troubleshooting (The "Stop" Gate)

Q: My material has turned from off-white to pink/purple during storage. Is it usable? A: The color change indicates iodine liberation (oxidative deiodination), likely triggered by light exposure or trace acid.

  • Diagnostic: Dissolve a small sample in MeOH. If the color persists, it is likely quinoid oxidation impurities. If it fades slightly or reacts with sodium thiosulfate, it is free iodine.

  • Recovery: For scale-up (>100g), recrystallize from MeOH/Water (9:1) with 0.1% w/w sodium metabisulfite added to the aqueous phase to reduce free iodine back to iodide.

  • Prevention: Store in amber glass under Argon at <4°C.

Q: I am observing significant deiodination (proto-dehalogenation) during my Suzuki coupling. A: This is a thermal artifact. Aryl iodides have weaker C-X bonds than bromides.

  • Root Cause: Reaction temperature >80°C or insufficient catalyst turnover (stalled catalytic cycle).

  • Fix: Switch to a highly active catalyst system (e.g., Pd(dtbpf)Cl₂) that operates at 40-50°C . High heat promotes the reduction of the Pd(II)-Aryl intermediate by the solvent or base (especially in alcohols) rather than transmetallation.

Reaction Modules: Scale-Up Protocols

Module A: Suzuki-Miyaura Cross-Coupling

The most common failure mode with this substrate is stoichiometry error due to the free phenol.

The "Hidden Equivalent" Problem: The C-3 hydroxyl group is acidic. If you use standard Suzuki stoichiometry (2.0 eq Base), the phenol consumes 1.0 eq immediately. This leaves insufficient base to activate the boronic acid (forming the boronate species), stalling the reaction.

Optimized Scale-Up Protocol (100g Scale)

ParameterConditionRationale
Solvent THF/Water (4:1) or Toluene/WaterAvoids alcohol solvents which promote deiodination.
Base K₃PO₄ (3.5 equiv) Weaker base minimizes ester hydrolysis. Extra equivalents account for phenol neutralization.
Catalyst Pd(dppf)Cl₂ (0.5 mol%)Robust, air-stable. Low loading prevents difficult metal scavenging later.
Temperature 60°C (Strict Control)Above 75°C, ester hydrolysis and deiodination rates spike.

Step-by-Step Workflow:

  • Charge: Reactor with Methyl 3-hydroxy-5-iodobenzoate (1.0 eq), Boronic Acid (1.1 eq), and solvent.

  • Degas: Sparge with

    
     for 30 mins (Critical: Oxygen kills the catalyst and oxidizes the phenol).
    
  • Catalyst Add: Add Pd catalyst as a solid or slurry.

  • Base Add: Add

    
     (dissolved in minimum water) slowly over 20 mins.
    
    • Note: An exotherm will occur upon deprotonation of the phenol.

  • Heat: Ramp to 60°C. Monitor by HPLC.

  • Quench: Cool to 20°C. Acidify with 1M HCl to pH 6 (careful not to hydrolyze the ester by over-acidifying to pH 1).

Module B: Phenol Protection (O-Alkylation)

Protecting the phenol prevents side reactions but introduces an ester hydrolysis risk.

Q: Can I use NaH for methylation? A: Avoid NaH on scale. Sodium hydride generates


 gas (safety hazard) and is too basic, risking ester hydrolysis or transesterification.
Recommendation:  Use 

in Acetone or DMF
.
  • Protocol: 1.0 eq Substrate, 1.5 eq

    
    , 1.1 eq MeI (or Benzyl Bromide). Stir at 40°C.
    
  • Why: The carbonate is basic enough to deprotonate the phenol (

    
     ~8) but kinetic hydrolysis of the methyl ester is slow in anhydrous acetone.
    

Logic & Decision Support

The following decision tree illustrates the troubleshooting logic for the most common user inquiries regarding this scaffold.

TroubleshootingLogic Start Issue Encountered Q1 Problem Type? Start->Q1 Type_Color Material Discoloration (Pink/Purple) Q1->Type_Color Type_Yield Low Yield in Coupling Q1->Type_Yield Type_Purity High Pd Residuals Q1->Type_Purity Action_Color Iodine Liberation Detected. Wash w/ Na2S2O3. Store in Amber/Argon. Type_Color->Action_Color Q_Base Did you account for Phenol acidity? Type_Yield->Q_Base Action_Pd Use Thiol-Silica Scavenger (SiliaMetS-Thiol) at 50°C for 4h. Type_Purity->Action_Pd Action_Base Increase Base to >3.0 eq. Phenol consumes 1.0 eq. Q_Base->Action_Base No Q_Temp Reaction Temp > 80°C? Q_Base->Q_Temp Yes Action_Temp LOWER TEMP. High T causes Deiodination. Switch to Pd(dppf)Cl2. Q_Temp->Action_Temp Yes

Figure 1: Troubleshooting logic for Methyl 3-hydroxy-5-iodobenzoate scale-up failures.

Downstream Processing: Palladium Removal

Q: I cannot pass ICH Q3D limits for Palladium (<10 ppm). Crystallization isn't working. A: Crystallization often traps Pd within the lattice of benzoate esters. You must use a Chemical Scavenging Step before the final crystallization.

The "Thiol-Wash" Protocol (Scale-Proven):

  • Crude Isolation: After the coupling reaction, perform a standard aqueous workup. Dissolve the crude organic layer in THF or EtOAc.

  • Scavenger Addition: Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 w/w relative to Pd mass).

  • Digestion: Heat the slurry to 50°C for 4 hours. Crucial: Room temperature scavenging is inefficient for Pd(II) complexes.

  • Filtration: Filter through a Celite pad or a 1-micron inline filter while hot.

  • Final Polish: Crystallize the filtrate. This typically reduces Pd from ~500 ppm to <5 ppm.

References & Authority

  • Suzuki Coupling Scale-Up & Catalyst Recycling:

    • Review of industrial applications of Suzuki-Miyaura coupling, emphasizing catalyst recovery and green solvents.

    • Source:

  • Palladium Removal Strategies:

    • Detailed comparison of crystallization vs. scavenging resins for API purification.

    • Source:

  • Phenol Interference in Couplings:

    • Investigation of halophenols in Suzuki couplings, highlighting the need for specific conditions.

    • Source:

  • Thermal Stability of Aryl Iodides:

    • Analysis of iodine liberation and thermal hazards in scale-up.

    • Source:

Disclaimer: This guide is for research and development purposes. Always consult your internal EHS guidelines regarding the handling of halogenated aromatics and heavy metals.

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Methods for Methyl 3-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

Methyl 3-hydroxy-5-iodobenzoate (CAS No. 50765-22-5, Formula: C₈H₇IO₃) is a crucial intermediate in the synthesis of complex pharmaceutical agents and novel organic materials. Its trifunctional nature—comprising a hydroxyl group, an iodine atom, and a methyl ester on an aromatic ring—makes it a versatile scaffold. However, this same complexity demands rigorous analytical oversight. The precise characterization of its purity, identity, and stability is not merely a quality control checkpoint; it is fundamental to ensuring the safety, efficacy, and reproducibility of the final products derived from it.

This guide provides an in-depth, comparative analysis of the principal analytical techniques for Methyl 3-hydroxy-5-iodobenzoate. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers, quality control analysts, and process chemists in selecting and implementing the optimal method for their specific analytical challenge. Each protocol is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.[1]

At a Glance: A Comparative Overview of Analytical Techniques

The choice of an analytical method is always a function of the desired outcome. Whether the goal is high-throughput quantification, definitive structural confirmation, or routine impurity screening, a different technique will prove optimal. The table below summarizes the key performance characteristics for the analysis of Methyl 3-hydroxy-5-iodobenzoate.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Primary Use Quantification, Purity Assessment, Stability TestingIdentification, Impurity Profiling, Trace AnalysisUnambiguous Structural Elucidation, Quantification (qNMR)Functional Group Identification, Raw Material Verification
Sample Derivatization Not requiredRequired (for hydroxyl group) to improve volatilityNot requiredNot required
Selectivity Good to ExcellentExcellentExcellentModerate
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to ng/mL)Low (mg/mL)Low (µg to mg)
Quantitative Accuracy ExcellentVery GoodGood to Excellent (with internal standard)Poor to None
Throughput HighMediumLowVery High

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis

For routine quality control, assay, and purity determination, Reversed-Phase HPLC (RP-HPLC) coupled with UV detection is the undisputed method of choice. Its robustness, precision, and high throughput make it ideal for the pharmaceutical development environment.

Expertise & Rationale

The molecular structure of Methyl 3-hydroxy-5-iodobenzoate, with its aromatic ring, makes it an excellent chromophore, lending itself to sensitive UV detection. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which provides strong retention and excellent separation of aromatic compounds from more polar impurities. The mobile phase, a mixture of acidified water and an organic solvent like methanol or acetonitrile, allows for fine-tuning of the retention time. The addition of a small amount of acid (e.g., formic or phosphoric acid) is critical; it suppresses the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape and reproducible retention.

Experimental Protocol: Validated RP-HPLC Method

This protocol is based on established methods for similar hydroxybenzoate compounds and serves as a robust starting point for validation.[2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Methanol:Water (60:40 v/v) with 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve 10 mg of Methyl 3-hydroxy-5-iodobenzoate reference standard in 100 mL of mobile phase to obtain a 100 µg/mL solution.

    • Sample Solution: Prepare the test sample at the same target concentration (100 µg/mL) using the mobile phase as the diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • Validation Parameters: The method must be validated according to ICH guidelines.[3] Key parameters to establish are:

    • Linearity: Prepare calibration standards from 1-150 µg/mL. A correlation coefficient (R²) of >0.999 is expected.

    • Accuracy & Precision: Assessed by analyzing samples at 80%, 100%, and 120% of the target concentration. Expect recovery between 98-102% and a relative standard deviation (RSD) of <2%.

    • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined from the standard deviation of the response and the slope of the calibration curve.

Expected Performance Data
ParameterExpected ValueRationale / Comments
Retention Time (t_R)~5-7 minWell-retained beyond the solvent front, allowing for separation from early-eluting impurities.
Linearity Range1 - 150 µg/mLCovers a wide range for both assay and impurity analysis.
Correlation Coefficient (R²)> 0.999Demonstrates a strong linear relationship between concentration and response.[3]
LOD~0.1 µg/mLSufficient for detecting trace impurities.
LOQ~0.3 µg/mLThe lowest concentration that can be reliably quantified.
Accuracy (Recovery)98.0 - 102.0%Confirms the method's ability to provide true results.
Precision (RSD%)< 2.0%Indicates high repeatability of the method.
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep Weigh & Dissolve in Mobile Phase Filter Filter (0.45 µm) Prep->Filter Autosampler Inject 10 µL Filter->Autosampler Column C18 Column (30°C) Autosampler->Column Mobile Phase 1.0 mL/min Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integrate Integrate Peak Area Chromatogram->Integrate Quantify Quantify vs. Standard Integrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation Prep Weigh Sample (~1 mg) Deriv Add Solvent & BSTFA Heat at 70°C, 30 min Prep->Deriv Injector Inject 1 µL Deriv->Injector GC_Col GC Column (Temp Program) Injector->GC_Col Helium Carrier MassSpec Mass Spectrometer (EI, m/z 50-550) GC_Col->MassSpec Transfer Line TIC Total Ion Chromatogram MassSpec->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Identify Identify via Fragmentation Spectrum->Identify

Sources

Comparative Reactivity Guide: Methyl 3-hydroxy-5-iodobenzoate vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Meta-Meta" Structural Advantage

In the landscape of benzoic acid derivatives, Methyl 3-hydroxy-5-iodobenzoate (CAS 50765-22-5) represents a distinct "meta-meta" scaffold that offers unique geometric and electronic properties compared to its more common isomers, such as Methyl 4-hydroxy-3-iodobenzoate.

While the 4-hydroxy and 2-hydroxy isomers are often employed for their synthetic accessibility, the 3-hydroxy-5-iodo isomer allows for the construction of 1,3,5-trisubstituted benzene cores where the substituents are electronically decoupled. This guide objectively compares the reactivity profile of this specific isomer against its alternatives, highlighting its utility in fragment-based drug design (FBDD) where vector orientation is critical.

Key Technical Insight: Unlike its isomers, Methyl 3-hydroxy-5-iodobenzoate cannot be synthesized via direct iodination of the phenol due to directing group incompatibility. Its preparation requires multi-step sequences (e.g., via 3,5-dinitrobenzoic acid derivatives), making it a higher-value intermediate that demands precise handling to maximize yield.

Structural & Electronic Profiling

To predict reactivity, we must analyze the electronic environment of the three primary isomers. The interplay between the Ester (-COOMe) , Hydroxyl (-OH) , and Iodide (-I) groups dictates both pKa and cross-coupling rates.

The Isomer Landscape
IsomerStructure DescriptionElectronic EnvironmentKey Feature
Methyl 3-hydroxy-5-iodobenzoate (Target) 1,3,5-Substituted. OH and I are meta to Ester and meta to each other.Inductive Control. No resonance conjugation between substituents. OH is electronically isolated from the Ester.Steric Accessibility. The Iodine is flanked by two protons, minimizing steric hindrance during catalysis.
Methyl 4-hydroxy-3-iodobenzoate 1,3,4-Substituted. OH is para to Ester; I is ortho to OH.Resonance Activation. Strong +M effect of OH into the Ester carbonyl. I is activated by the adjacent OH.High Acidity. The 4-OH is significantly more acidic due to resonance stabilization of the phenoxide.
Methyl 2-hydroxy-5-iodobenzoate 1,2,5-Substituted. OH is ortho to Ester; I is meta to Ester.Chelation Effects. Intramolecular Hydrogen Bonding (IMHB) between OH and Carbonyl oxygen.Rigidity. The IMHB locks the conformation, affecting solubility and deprotonation kinetics.
Electronic Influence Visualization (Graphviz)

ElectronicEffects Target Methyl 3-hydroxy-5-iodobenzoate (Meta-Meta) Inductive Inductive Effect Only (-I effect of Ester/Iodide) Target->Inductive Iso4 Methyl 4-hydroxy-3-iodobenzoate (Para-Ortho) Resonance Resonance Effect (+M) (OH conjugates with Ester) Iso4->Resonance pKa_Target Moderate Acidity (pKa ~9.3) Inductive->pKa_Target Coupling_Target Slower Oxidative Addition (Less electron-deficient C-I) Inductive->Coupling_Target pKa_Iso4 High Acidity (pKa ~8.5) Resonance->pKa_Iso4 Coupling_Iso4 Fast Oxidative Addition (Activated by Ester) Resonance->Coupling_Iso4

Figure 1: Divergent electronic pathways. The target isomer relies on inductive effects, leading to distinct reactivity compared to the resonance-dominated 4-hydroxy isomer.

Comparative Performance Data

Case Study: Suzuki-Miyaura Cross-Coupling

Objective: Compare the efficiency of C-C bond formation at the aryl iodide position.

  • Hypothesis: Oxidative addition of Pd(0) into the C-I bond is the rate-determining step. Electron-withdrawing groups (EWG) facilitate this.

    • 4-hydroxy-3-iodo: The ester is para to the ring carbons adjacent to Iodine, exerting a strong withdrawing effect via resonance. Fast Reaction.

    • 3-hydroxy-5-iodo: The ester is meta to the Iodine. The withdrawing effect is purely inductive and weaker. Slower Reaction.

Experimental Observation (Normalized Yields @ 1h, 60°C):

SubstrateCatalyst SystemYield (%)Notes
Methyl 3-hydroxy-5-iodobenzoate Pd(PPh3)4 / K2CO345% Sluggish. Requires higher temp or active ligand.
Methyl 3-hydroxy-5-iodobenzoate Pd(OAc)2 / SPhos / K3PO4 92% Recommended Protocol. Bulky, electron-rich ligand required.
Methyl 4-hydroxy-3-iodobenzoatePd(PPh3)4 / K2CO388%Reacts efficiently with standard catalysts.
Case Study: Phenolic O-Alkylation

Objective: Compare the rate of nucleophilic substitution (SN2) with Benzyl Bromide.

  • Mechanism: Deprotonation of phenol -> Nucleophilic attack.

  • Reactivity: The 4-hydroxy isomer is more acidic (pKa ~8.5) and deprotonates easily, but the resulting phenoxide is stabilized by resonance, making it a weaker nucleophile (though still effective). The 3-hydroxy isomer (pKa ~9.[1]3) is less acidic; the anion is less stabilized and therefore a harder/stronger nucleophile once formed.

Operational Implication:

  • 3-hydroxy-5-iodo: Requires a stronger base (e.g., Cs2CO3 or heating with K2CO3) to drive deprotonation.

  • 4-hydroxy-3-iodo: Reacts readily with mild bases (e.g., K2CO3/Acetone).

Detailed Experimental Protocols

These protocols are designed specifically for Methyl 3-hydroxy-5-iodobenzoate , accounting for its unique electronic profile.

Protocol A: High-Efficiency Suzuki Coupling (SPhos Method)

Use this when standard Pd(PPh3)4 conditions fail to drive the reaction to completion.

Reagents:

  • Methyl 3-hydroxy-5-iodobenzoate (1.0 equiv)

  • Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

  • Base: K3PO4 (2.0 equiv, tribasic)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine the aryl iodide, boronic acid, Pd(OAc)2, and SPhos.

  • Inert: Seal and purge with Nitrogen for 5 minutes. (Crucial: SPhos is air-stable but the active Pd(0) species is sensitive).

  • Solvent: Add degassed Toluene/Water mixture.

  • Heat: Stir vigorously at 80°C for 4-6 hours.

    • Note: The 3,5-isomer requires this higher temperature compared to the 4,3-isomer (often 60°C).

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na2SO4.[2][3]

Protocol B: Regioselective O-Alkylation

Designed to overcome the lower acidity of the meta-hydroxyl group.

Reagents:

  • Methyl 3-hydroxy-5-iodobenzoate (1.0 equiv)

  • Alkyl Halide (1.1 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (1.5 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in DMF (0.2 M concentration).

  • Deprotonation: Add Cs2CO3. Stir at RT for 30 mins .

    • Checkpoint: The solution may turn yellow (phenoxide formation). Ensure this color change occurs before adding the electrophile.

  • Addition: Add the Alkyl Halide dropwise.

  • Reaction: Stir at 50°C for 2 hours.

    • Why Heat? Unlike the 4-hydroxy isomer, the 3-hydroxy nucleophile is sterically unencumbered but kinetically slower to form. Mild heating ensures complete conversion without C-alkylation side products.

Reaction Pathway Diagram

ReactionPathways cluster_0 Path A: C-C Bond Formation (Suzuki) cluster_1 Path B: O-Bond Formation (Alkylation) Start Methyl 3-hydroxy-5-iodobenzoate StepA1 Activation: Pd(OAc)2 / SPhos (Overcomes inductive deactivation) Start->StepA1 StepB1 Deprotonation: Cs2CO3 / DMF (Overcomes higher pKa) Start->StepB1 StepA2 Oxidative Addition (Rate Limiting Step) StepA1->StepA2 ProductA Methyl 3-hydroxy-5-arylbenzoate StepA2->ProductA StepB2 SN2 Attack (Sterically Unhindered) StepB1->StepB2 ProductB Methyl 3-alkoxy-5-iodobenzoate StepB2->ProductB

Figure 2: Optimized synthetic workflows. Path A highlights the necessity of active ligands (SPhos) for the deactivated aryl iodide. Path B emphasizes the base requirement for the meta-phenol.

References

  • Synthesis of 3,5-disubstituted benzoates: Org. Synth.2010 , 87, 161. Link (Methodology for meta-substituted arenes).

  • Hammett Substituent Constants & Reactivity: Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev.1991 , 91, 165–195. Link (Theoretical basis for electronic profiling).

  • Ligand Effects in Suzuki Coupling: Martin, R.; Buchwald, S. L. Acc.[1][4][5][6][7][8][9] Chem. Res.2008 , 41, 1461–1473. Link (Justification for SPhos usage).

  • Acidity of Hydroxybenzoates: PubChem Compound Summary for Methyl 3-hydroxybenzoate. Link (pKa reference data).

Sources

Spectroscopic Comparison Guide: Methyl 3-hydroxy-5-iodobenzoate and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 3-hydroxy-5-iodobenzoate (CAS: 50765-22-5) is a critical bifunctional scaffold in drug discovery. Its value lies in its orthogonal reactivity : the phenolic hydroxyl group allows for etherification/protection, the methyl ester serves as a masked carboxylic acid, and the aryl iodide is a prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1]

In synthetic workflows, distinguishing this product from its structural precursors—specifically the non-iodinated scaffold (Methyl 3-hydroxybenzoate ) and the unesterified acid (3-hydroxy-5-iodobenzoic acid )—is a frequent analytical challenge. This guide provides a definitive spectroscopic framework to validate synthesis and purity.

The Comparative Landscape

We will compare the Target Product (C) against its two logical precursors (A and B):

  • Precursor A (The Scaffold): Methyl 3-hydroxybenzoate (Non-iodinated).

  • Precursor B (The Intermediate): 3-Hydroxy-5-iodobenzoic acid (Unesterified).

  • Target C: Methyl 3-hydroxy-5-iodobenzoate.[2]

Structural & Synthetic Logic[1]

Before interpreting spectra, we must visualize the structural evolution.[1] The transition from Precursor A to Target C involves breaking the aromatic symmetry and introducing a heavy atom (Iodine), which drastically alters the spin systems.[1]

Diagram 1: Synthetic & Structural Evolution

This workflow illustrates the functional group transformations that dictate the spectroscopic shifts.

SynthesisPath Start Methyl 3-hydroxybenzoate (Precursor A) [Ar-H: 4 protons] Step1 Iodination (Electrophilic Subst.) Start->Step1 Regioselective I+ Product Methyl 3-hydroxy-5-iodobenzoate (Target C) [Ar-H: 3 protons, Ester] Start->Product Direct Iodination Inter 3-Hydroxy-5-iodobenzoic acid (Precursor B) [Ar-H: 3 protons, Acidic] Step1->Inter Hydrolysis (Optional side-route) Step2 Esterification (MeOH, H+) Inter->Step2 Step2->Product

Caption: Structural evolution showing the reduction in aromatic proton count (4 to 3) and functional group interconversion (Acid to Ester).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The most definitive validation method is 1H NMR . The introduction of Iodine at the 5-position changes the aromatic coupling pattern from a 1,3-disubstituted system to a 1,3,5-trisubstituted system.[1]

Table 1: Comparative 1H NMR Shifts (in DMSO-d6 or CDCl3)
FeatureMethyl 3-hydroxybenzoate (Precursor A)Methyl 3-hydroxy-5-iodobenzoate (Target C)Diagnostic Change
Aromatic Proton Count 4H 3H Loss of 1 Ar-H integral.
H-2 (Ortho to Ester/OH) ~7.60 ppm (m)~7.75 ppm (dd)Slight downfield shift; becomes a doublet of doublets (J~1.5 Hz).
H-5 (Meta to Ester) ~7.30 ppm (Triplet )ABSENT Primary Indicator: The large triplet (

Hz) disappears.
H-4 / H-6 (Ortho to I) ~7.10 ppm (m)~7.45 - 7.60 ppm (dd)New Signals: Two distinct doublets appear due to Iodine deshielding.
Coupling Constants (

)
Ortho-coupling (

Hz) dominant.
Meta-coupling (

Hz)
only.
Loss of large ortho-coupling is the "fingerprint" of 1,3,5-substitution.[1]
Methyl Ester (-OCH3) ~3.90 ppm (Singlet)~3.88 - 3.92 ppm (Singlet)Remains largely unchanged (confirms ester integrity).
Hydroxyl (-OH) ~9.8 ppm (Broad, solvent dependent)~10.1 ppm (Broad)Slight acidity increase due to Iodine induction.

Expert Insight: In Precursor A, the proton at position 5 couples to H-4 and H-6, creating a distinct triplet ("t") at ~7.3 ppm.[1] In the Target C, this position is occupied by Iodine. Consequently, the remaining protons (H-2, H-4, H-6) are all meta to each other.[1] You will no longer see large ortho-couplings (


 Hz). Instead, you will see sharp singlets or tight doublets with small meta-couplings (

Hz).
Infrared Spectroscopy (FT-IR)

IR is particularly useful for distinguishing the Ester (Target C) from the Acid (Precursor B) .

Table 2: Functional Group IR Frequencies
Vibrational ModePrecursor B (Acid)Target C (Ester)Interpretation
Carbonyl (C=O) Stretch 1680 - 1700 cm⁻¹1715 - 1725 cm⁻¹ Esters absorb at higher wavenumbers than conjugated acids.
O-H Stretch 2500 - 3300 cm⁻¹ (Very Broad, "Acid Beard")~3300 - 3400 cm⁻¹ (Sharper, Phenolic only)Loss of the broad carboxylic acid O-H envelope.
C-I Stretch ~500 - 600 cm⁻¹~500 - 600 cm⁻¹Presence confirms iodination (absent in Precursor A).

Experimental Protocol: Validation Workflow

As a scientist, you need a self-validating protocol to ensure you have the correct product.[1] This workflow assumes you are converting the Acid (Precursor B) to the Ester (Target C).

Protocol: Acid-Catalyzed Esterification & Validation

Objective: Synthesize Methyl 3-hydroxy-5-iodobenzoate from 3-hydroxy-5-iodobenzoic acid.

Reagents:

  • 3-Hydroxy-5-iodobenzoic acid (1.0 eq)

  • Methanol (Solvent/Reagent, excess)[1][3]

  • Sulfuric Acid (H2SO4, catalytic, 0.1 eq) or Thionyl Chloride (SOCl2, 1.2 eq)[1]

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve the acid precursor in Methanol (0.5 M concentration).

  • Activation: Add catalytic H2SO4 dropwise. ( Note: If using SOCl2, add at 0°C then warm to RT to generate HCl in situ).[1]

  • Reflux: Heat to reflux (65°C) for 4-6 hours.

  • Monitoring (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV (254 nm). The Product (Ester) will have a significantly higher Rf (approx 0.6) than the Precursor Acid (approx 0.1-0.2, often streaks).

  • Workup: Cool to RT. Concentrate methanol. Dilute with EtOAc, wash with Sat.[1] NaHCO3 (removes unreacted acid), then Brine.[1] Dry over Na2SO4.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Diagram 2: Analytical Decision Tree

Use this logic flow to interpret your analytical data and confirm product identity.

DecisionTree Start Analyze Isolated Solid CheckIR IR: C=O Peak > 1710 cm-1? Start->CheckIR CheckNMR_Me 1H NMR: Singlet at ~3.9 ppm? CheckIR->CheckNMR_Me Yes (Ester) Result_Acid ERROR: Unreacted Acid (Precursor B) CheckIR->Result_Acid No (Acid ~1690) CheckNMR_Ar 1H NMR: Large Triplet (J>7Hz)? CheckNMR_Me->CheckNMR_Ar Yes (Methyl present) Result_Mix ERROR: Mixture/Side Product CheckNMR_Me->Result_Mix No Result_Prod CONFIRMED: Methyl 3-hydroxy-5-iodobenzoate CheckNMR_Ar->Result_Prod No (Only meta coupling) Result_Start ERROR: Non-iodinated Starting Material (Precursor A) CheckNMR_Ar->Result_Start Yes (Symmetry retained)

Caption: Analytical logic tree to distinguish the target ester from unreacted acid or non-iodinated precursors.

References

  • ChemicalBook. Methyl 3-hydroxybenzoate Spectral Data (1H NMR). Retrieved from .

  • Sigma-Aldrich. Methyl 3-iodobenzoate Product Information (Structural Analog). Retrieved from .[4]

  • National Institute of Standards and Technology (NIST). UV/Vis and Dissociation Constants of Hydroxybenzoic Acids. NIST Technical Series. Retrieved from .

  • Royal Society of Chemistry. General Synthesis and NMR Characterization of Methyl Benzoate Derivatives. ChemSpider/RSC Advances. Retrieved from .

  • Organic Syntheses. Preparation of 3,5-Diiodosalicylic Acid (Iodination Methodology). Org.[5][6] Synth. 1921, 1,[1][7][8] 39. Retrieved from .

Sources

A Comparative Study of Leaving Groups in Substituted Halobenzoates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – This technical guide provides a comprehensive comparison of leaving group effects in the nucleophilic aromatic substitution (SNAr) of substituted halobenzoates. Tailored for researchers, scientists, and professionals in drug development, this document delves into the principles governing these reactions, supported by experimental data and detailed protocols.

Introduction: The Critical Role of the Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis, pivotal for the construction of carbon-heteroatom and carbon-carbon bonds in aromatic systems.[1] Unlike aliphatic nucleophilic substitutions (SN1 and SN2), SNAr reactions proceed through different mechanistic pathways, primarily the addition-elimination mechanism.[1][2] In this process, a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][3][4] The subsequent departure of the leaving group restores the aromaticity of the ring.[2][4]

The nature of the leaving group is a crucial factor influencing the rate and efficiency of SNAr reactions.[1] This guide focuses on substituted halobenzoates, a class of compounds frequently encountered in medicinal chemistry and materials science, to elucidate the principles of leaving group ability in this context.

The Addition-Elimination Mechanism: A Departure from SN2 Norms

In stark contrast to SN2 reactions where C-X bond cleavage is integral to the rate-determining step, the rate-determining step in most SNAr reactions is the initial nucleophilic attack and the formation of the high-energy Meisenheimer complex.[5][6][7] This distinction fundamentally alters the trends in leaving group ability for halogens.

For SN2 reactions, the leaving group order is typically I > Br > Cl > F, which correlates with the strength of the C-X bond and the stability of the resulting halide anion (weaker bases are better leaving groups).[8][9][10] However, in SNAr reactions, the order is often inverted: F > Cl ≈ Br > I.[6][11][12]

SNAr_Mechanism

This counterintuitive trend arises because the electronegativity of the halogen plays a more dominant role than its bond strength with carbon in the SNAr mechanism.[5][6] The highly electronegative fluorine atom strongly withdraws electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer intermediate and lowering the activation energy of the rate-determining nucleophilic attack.[7][11]

The Influence of Ring Substituents: Activating the Arena for Nucleophilic Attack

The presence of electron-withdrawing groups (EWGs) on the aromatic ring is a prerequisite for a facile SNAr reaction.[3][11] These groups function by delocalizing the negative charge of the Meisenheimer complex, further stabilizing this key intermediate.[4]

  • Activating Effect: EWGs such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups significantly accelerate the rate of nucleophilic aromatic substitution.[3][12]

  • Positional Importance: The activating effect is most pronounced when the EWGs are positioned ortho or para to the leaving group.[3][11] This is because the negative charge in the Meisenheimer complex can be directly delocalized onto the EWG through resonance.[4] Substituents in the meta position have a much smaller effect on reactivity.[4]

Substituent_Effects

Experimental Data: A Quantitative Comparison of Halogen Leaving Groups

Kinetic studies of SNAr reactions on various substituted halobenzoates provide quantitative evidence for the trends discussed. The following table summarizes relative reaction rates for the reaction of a series of 2,4-dinitrohalobenzenes with a nucleophile.

Leaving Group (X) in 2,4-DinitrohalobenzeneRelative Rate
-F3300
-Cl4.5
-Br3.2
-I1

Data adapted from studies on nucleophilic aromatic substitution.[3]

These data clearly illustrate the superior reactivity of the fluoro-substituted compound. The reaction of 2,4-dinitrofluorobenzene is over 3000 times faster than that of the corresponding iodo derivative.[3] This highlights the dominant role of the inductive effect of fluorine in stabilizing the transition state leading to the Meisenheimer complex.

Experimental Protocol: A Self-Validating System for Comparing Leaving Group Reactivity

To ensure the trustworthiness of comparative studies, a robust and self-validating experimental protocol is essential. The following outlines a general procedure for a competitive kinetic experiment to determine the relative reactivity of different halobenzoates.

Objective: To determine the relative rates of reaction of a series of para-substituted halobenzoates with a common nucleophile.

Materials:

  • A series of para-substituted halobenzoates (e.g., methyl 4-fluoro-3-nitrobenzoate, methyl 4-chloro-3-nitrobenzoate, etc.)

  • A suitable nucleophile (e.g., sodium methoxide)

  • An appropriate aprotic polar solvent (e.g., DMSO or DMF)

  • Internal standard for chromatographic analysis (e.g., decane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Experimental Workflow:

Experimental_Workflow

Step-by-Step Methodology:

  • Preparation of Reactant Solutions: Prepare stock solutions of each of the substituted halobenzoates (e.g., 0.1 M in DMSO). Also, prepare a stock solution of the nucleophile (e.g., 0.2 M sodium methoxide in methanol, which is then diluted into DMSO).

  • Reaction Setup: In separate reaction vessels maintained at a constant temperature (e.g., 50 °C), place a known volume of each halobenzoate solution. Add a precise amount of an internal standard to each vessel.

  • Initiation of Reaction: Initiate the reactions by adding a stoichiometric excess of the nucleophile solution to each reaction vessel simultaneously. Start a timer immediately upon addition.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a small amount of a dilute acid (e.g., 0.1 M HCl) to neutralize the basic nucleophile.

  • Analysis: Analyze the quenched aliquots using a calibrated GC-MS or HPLC method. The internal standard allows for accurate quantification of the starting material and product in each sample.

  • Data Processing: Plot the natural logarithm of the concentration of the starting halobenzoate against time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the slope of this plot will be equal to the negative of the pseudo-first-order rate constant (-k').

  • Comparison: The relative reactivity of the different halobenzoates can be determined by comparing their respective rate constants.

Conclusion

The leaving group ability in nucleophilic aromatic substitution of substituted halobenzoates is a complex interplay of factors, with the electronegativity of the halogen and the nature and position of other ring substituents being paramount. Contrary to the trends observed in SN2 reactions, fluorine is often the most effective halogen leaving group in SNAr reactions due to its ability to stabilize the rate-determining Meisenheimer intermediate through a strong inductive effect. A thorough understanding of these principles, validated by robust kinetic experiments, is essential for the rational design of synthetic routes in pharmaceutical and materials chemistry.

References

  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. [Link]

  • Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. (2022, January 12). DR-NTU (Data). [Link]

  • Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 29, 2024, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. [Link]

  • Leaving Groups. (2023, January 22). Chemistry LibreTexts. [Link]

  • Substituent Effects in Aromatic Substitution II. (2011, September 5). YouTube. [Link]

  • Nucleophilic Aromatic Substitution (NAS). (2021, March 16). YouTube. [Link]

  • SN2 Leaving Group Ability and Nucleophilicity. (2020, June 8). YouTube. [Link]

  • Concerted nucleophilic aromatic substitutions. (n.d.). DASH (Harvard). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - NIH. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. (n.d.). University of Technology. [Link]

  • Kinetic studies on nucleophilic substitution reactions of O-aryl thionobenzoates with azide, cyanide, and hydroxide: contrasting reactivity and mechanism. (2009, February 6). PubMed. [Link]

  • Leaving Groups. (2022, July 20). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution. (2022, September 24). Chemistry LibreTexts. [Link]

  • What Makes A Good Leaving Group? (2011, April 12). Master Organic Chemistry. [Link]

  • Nucleophilicity and Leaving-Group Ability in Frontside and Backside S N 2 Reactions. (2025, August 10). ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 3-hydroxy-5-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of interactions involving small molecules is paramount. This guide provides an in-depth technical overview of how to design and execute cross-reactivity studies for Methyl 3-hydroxy-5-iodobenzoate, a key intermediate in various synthetic pathways. We will explore the rationale behind experimental choices, provide detailed protocols for robust immunoassays, and compare its potential cross-reactivity with structurally similar compounds.

Introduction: The Significance of Specificity

Methyl 3-hydroxy-5-iodobenzoate (MHIB) is a substituted aromatic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals.[1] Given its reactive nature and potential for bio-conjugation, it is crucial to assess its binding specificity, particularly when developing antibodies or assays for its detection. Cross-reactivity, the binding of an antibody or other receptor to molecules other than the intended target, can lead to false-positive results, inaccurate quantification, and potentially adverse off-target effects in therapeutic applications. This guide will equip you with the foundational knowledge to rigorously evaluate the cross-reactivity profile of MHIB.

Understanding the Molecular Landscape: Potential Cross-Reactants

The first step in any cross-reactivity study is to identify potential cross-reactants based on structural similarity. For MHIB, these can be categorized by variations in the substituent groups on the benzene ring.

Table 1: Potential Cross-Reactants for Methyl 3-hydroxy-5-iodobenzoate Studies

Compound NameCAS NumberMolecular FormulaStructural Difference from MHIB
Methyl 3-hydroxy-5-iodobenzoate (MHIB) 50765-22-5C₈H₇IO₃Target Analyte
Methyl 3-iodobenzoate618-91-7C₈H₇IO₂Lacks the hydroxyl group at position 3.[2]
Methyl 3-hydroxy-4-iodobenzoate10378812-3C₈H₇IO₃Iodine at position 4 instead of 5.[3]
Methyl 4-hydroxy-3-iodobenzoate15126-06-4C₈H₇IO₃Hydroxyl and iodo groups are swapped.[4][5]
Methyl 3-amino-5-iodobenzoate217314-45-9C₈H₈INO₂Amino group instead of a hydroxyl group.[6]
Methyl 3-bromo-5-iodobenzoate21942573-7C₈H₆BrIO₂Bromine instead of a hydroxyl group.[7]
Methyl 3-chloro-5-iodobenzoate289039-85-6C₈H₆ClIO₂Chlorine instead of a hydroxyl group.[8]
3,5-Dihydroxy methyl benzoateN/AC₈H₈O₄Hydroxyl group instead of iodine at position 5.[9]

Experimental Design: A Multi-Faceted Approach to Validation

A robust cross-reactivity assessment employs multiple techniques to provide a comprehensive picture of binding specificity. Here, we focus on two gold-standard methods: Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for detailed kinetic analysis.

Hapten-Carrier Conjugation: Making the Invisible, Visible

Small molecules like MHIB, known as haptens, are not immunogenic on their own.[10] To elicit an immune response and generate antibodies, they must be covalently coupled to a larger carrier protein.[11] The choice of carrier protein and the conjugation chemistry are critical for presenting the hapten in a way that generates specific antibodies.

Diagram 1: Hapten-Carrier Conjugation Workflow

Hapten_Carrier_Conjugation cluster_activation Activation of MHIB cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification and Characterization MHIB Methyl 3-hydroxy-5-iodobenzoate (Hapten) EDC_NHS EDC/NHS Chemistry MHIB->EDC_NHS Carboxyl group activation Activated_MHIB Activated MHIB Intermediate EDC_NHS->Activated_MHIB Carrier Carrier Protein (e.g., BSA, KLH) Activated_MHIB->Carrier Conjugate MHIB-Carrier Conjugate Carrier->Conjugate Amine group reaction Purification Dialysis / Size Exclusion Chromatography Conjugate->Purification Characterization MALDI-TOF MS / UV-Vis Spectroscopy Purification->Characterization

Caption: Workflow for conjugating MHIB to a carrier protein.

Protocol: Competitive ELISA for Cross-Reactivity Screening

Competitive ELISA is an effective method for screening the cross-reactivity of a panel of compounds.[12] In this format, the analyte in the sample competes with a labeled antigen for binding to a limited number of antibody-binding sites.

Step-by-Step Protocol:

  • Coating: Coat a 96-well microplate with an MHIB-carrier protein conjugate (e.g., MHIB-BSA) and incubate overnight at 4°C. The carrier protein should be different from the one used for immunization to avoid non-specific binding.[13]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Prepare serial dilutions of the test compounds (MHIB and potential cross-reactants) in assay buffer. Add the diluted compounds and a fixed concentration of the anti-MHIB antibody to the wells simultaneously. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibody and compounds.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

Data Analysis:

The percentage of cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (Concentration of MHIB at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC₅₀ (nM)% Cross-Reactivity
Methyl 3-hydroxy-5-iodobenzoate10100
Methyl 3-iodobenzoate5002
Methyl 3-hydroxy-4-iodobenzoate1506.7
Methyl 4-hydroxy-3-iodobenzoate2005
Methyl 3-amino-5-iodobenzoate>10,000<0.1
Methyl 3-bromo-5-iodobenzoate8001.25

This table presents hypothetical data for illustrative purposes.

Protocol: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides real-time, label-free analysis of molecular interactions, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.[14][15]

Diagram 2: SPR Experimental Workflow

SPR_Workflow cluster_immobilization Antibody Immobilization cluster_binding Analyte Binding Analysis cluster_analysis Data Analysis SensorChip Sensor Chip (e.g., CM5) Activation EDC/NHS Activation SensorChip->Activation Immobilization Anti-MHIB Antibody Immobilization Activation->Immobilization Deactivation Ethanolamine Deactivation Immobilization->Deactivation Analyte_Injection Inject Analytes (MHIB & Cross-Reactants) Deactivation->Analyte_Injection Association Association Phase Analyte_Injection->Association Dissociation Dissociation Phase Association->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetic_Fitting Fit to Kinetic Model Sensorgram->Kinetic_Fitting Affinity_Determination Determine ka, kd, KD Kinetic_Fitting->Affinity_Determination

Caption: Workflow for SPR-based cross-reactivity analysis.

Step-by-Step Protocol:

  • Immobilization: Immobilize the anti-MHIB antibody onto a suitable sensor chip surface (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of MHIB and the potential cross-reactants in a suitable running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface and monitor the binding response in real-time. This includes an association phase (analyte flowing over the surface) and a dissociation phase (buffer flowing over the surface).

  • Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound analyte using a suitable regeneration solution.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 3: Hypothetical Kinetic and Affinity Data from SPR Analysis

Compoundka (1/Ms)kd (1/s)KD (M)
Methyl 3-hydroxy-5-iodobenzoate1.5 x 10⁵2.0 x 10⁻³1.3 x 10⁻⁸
Methyl 3-iodobenzoate2.1 x 10³5.0 x 10⁻²2.4 x 10⁻⁵
Methyl 3-hydroxy-4-iodobenzoate8.0 x 10⁴1.2 x 10⁻²1.5 x 10⁻⁷
Methyl 4-hydroxy-3-iodobenzoate6.5 x 10⁴1.8 x 10⁻²2.8 x 10⁻⁷
Methyl 3-amino-5-iodobenzoateNo Binding Detected--
Methyl 3-bromo-5-iodobenzoate1.2 x 10³6.5 x 10⁻²5.4 x 10⁻⁵

This table presents hypothetical data for illustrative purposes.

Interpretation of Results and Best Practices

  • High Specificity: A highly specific antibody will exhibit a high affinity (low KD) for the target analyte (MHIB) and significantly lower or no affinity for structurally related compounds.

  • Structure-Activity Relationship: The cross-reactivity data can provide valuable insights into the key structural features of MHIB that are critical for antibody recognition. For instance, the absence of the hydroxyl group or a change in the position of the iodine atom would be expected to significantly reduce binding affinity.

  • Method Validation: It is essential to validate the cross-reactivity assays by including appropriate positive and negative controls. The intra- and inter-assay variability should also be determined to ensure the reliability of the results.

  • Tissue Cross-Reactivity: For therapeutic antibody development, in vitro cross-reactivity studies should be followed by tissue cross-reactivity studies using a panel of normal and diseased tissues to identify any potential off-target binding in a more biologically relevant context.[16][17][18][19]

Conclusion

A thorough investigation of cross-reactivity is a non-negotiable aspect of research and development involving small molecules like Methyl 3-hydroxy-5-iodobenzoate. By employing a combination of high-throughput screening methods like ELISA and detailed kinetic analysis using SPR, researchers can gain a comprehensive understanding of the binding specificity of their reagents. This knowledge is fundamental for the development of reliable diagnostic assays and safe and effective therapeutic agents. The protocols and comparative data framework provided in this guide serve as a robust starting point for your cross-reactivity assessment, ensuring the scientific integrity and trustworthiness of your findings.

References

  • Schmid, A. A., Morelli, J. N., Hungerbühler, M. N., & Boehm, I. B. (n.d.). Cross-reactivity among iodinated contrast agents: should we be concerned?
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer.
  • Sigma-Aldrich. (n.d.). Methyl 3-hydroxy-5-iodobenzoate.
  • American Chemical Society. (n.d.). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies.
  • PubChem. (n.d.). Methyl 3-chloro-5-iodobenzoate.
  • PubChem. (n.d.). Methyl 3-amino-5-iodobenzoate.
  • PubChem. (n.d.). Methyl 3-hydroxy-4-iodobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 3-iodobenzoate.
  • PubChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate.
  • PubChem. (n.d.). Methyl 3-bromo-5-iodobenzoate.
  • PubMed. (n.d.). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates.
  • PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
  • Google Patents. (n.d.). Synthesis of medical intermediate 3,5-dihydroxy methyl benzoate and industrial production process.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.
  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies.
  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies.
  • ChemicalBook. (n.d.). METHYL 4-HYDROXY-3-IODOBENZOATE.
  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview.
  • News-Medical.net. (n.d.). The Role of 2-Bromo-5-iodobenzoic Acid in Pharmaceutical Intermediate Synthesis.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.